molecular formula C10H22ClNO2 B591160 tert-Butyl D-leucinate hydrochloride CAS No. 13081-32-8

tert-Butyl D-leucinate hydrochloride

Número de catálogo: B591160
Número CAS: 13081-32-8
Peso molecular: 223.74 g/mol
Clave InChI: RFUWRXIYTQGFGA-DDWIOCJRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tert-Butyl D-leucinate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H22ClNO2 and its molecular weight is 223.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl (2R)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUWRXIYTQGFGA-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13081-32-8
Record name tert-butyl (2R)-2-amino-4-methylpentanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

tert-Butyl D-leucinate hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of tert-Butyl D-leucinate hydrochloride

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key amino acid derivative utilized in peptide synthesis and drug development.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Physical and Chemical Properties

This compound is the hydrochloride salt of the tert-butyl ester of D-leucine. The tert-butyl ester group provides stability and enhances solubility in certain solvents, making it a valuable building block in the synthesis of complex peptides and pharmaceutical compounds.[1]

Data Presentation: Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
CAS Number 13081-32-8[2][3]
Molecular Formula C₁₀H₂₁NO₂·HCl[2]
Molecular Weight 223.74 g/mol [4][5][6][7]
Appearance White to off-white powder or crystalline solid[2][7][8]
Melting Point 163 - 166 °C[2]
Specific Optical Rotation [α]²⁰/D = -19 ± 1° (c=2.025 in Ethanol)[2]
Purity ≥98%[5][8][9]
Storage Conditions Store at 0 - 8 °C in a cool, dark place. The compound is hygroscopic.[2][5][7]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory procedures.

Melting Point Determination

The melting point is determined using the capillary method with a calibrated digital melting point apparatus.[10][11]

  • Apparatus: Digital melting point apparatus, capillary tubes (one end sealed), thermometer.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine powdered form.[11][12]

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.[8][12]

    • Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[12][13]

  • Procedure:

    • Place the prepared capillary tube into the heating block of the melting point apparatus.[11][12]

    • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.[13]

    • Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[12]

    • Prepare a new sample and place it in the apparatus.

    • Heat the sample at a slow rate of 1-2 °C per minute.[10][13]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1 - T2.[10]

    • Repeat the measurement at least twice to ensure consistency.

Specific Optical Rotation Measurement

The specific optical rotation is measured using a polarimeter, which assesses the rotation of plane-polarized light by a solution of the chiral compound.[6][9][14]

  • Apparatus: Polarimeter, polarimeter tube (1 dm), analytical balance, volumetric flask.

  • Procedure:

    • Turn on the polarimeter and allow the sodium lamp to warm up for at least 15 minutes.[6]

    • Prepare a blank solution using the specified solvent (Ethanol). Fill the polarimeter tube with the blank solution and take a reading to zero the instrument.[7]

    • Accurately weigh a specified amount of this compound and dissolve it in the solvent in a volumetric flask to achieve the desired concentration (e.g., 2 g per 100 mL).[6]

    • Rinse the polarimeter tube with the prepared sample solution and then fill it, ensuring no air bubbles are present in the light path.[6]

    • Place the sample tube in the polarimeter and record the observed optical rotation (α) at a specified temperature (e.g., 20°C) and wavelength (Sodium D-line, 589.3 nm).[6][7]

    • Take at least five readings and calculate the average.[6]

    • Calculate the specific optical rotation [α] using the following formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the tube in decimeters (dm) c = concentration of the solution in g/mL.[9]

Solubility Assessment

A qualitative and semi-quantitative determination of solubility can be performed using the shake-flask method, a common technique for evaluating the solubility of a solid in various solvents.

  • Apparatus: Vials with screw caps, analytical balance, orbital shaker or magnetic stirrer, filtration device (e.g., syringe filters).

  • Procedure:

    • Add a known excess amount of this compound to a vial containing a known volume of the solvent to be tested (e.g., water, ethanol, DMSO, DMF).

    • Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the samples to stand to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. The sample should be immediately filtered through a syringe filter.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a calibration curve.

    • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a new batch of this compound.

G cluster_0 Start: Sample Reception cluster_1 Initial Qualitative Assessment cluster_2 Quantitative Physical Property Determination cluster_3 Purity and Identity Confirmation cluster_4 Final Evaluation cluster_5 Outcome start Receive Batch of tert-Butyl D-leucinate HCl appearance Visual Inspection (Appearance, Color) start->appearance melting_point Melting Point Determination appearance->melting_point optical_rotation Specific Optical Rotation Measurement appearance->optical_rotation solubility Solubility Assessment appearance->solubility purity Purity Analysis (e.g., HPLC) melting_point->purity optical_rotation->purity solubility->purity evaluation Compare Data with Specifications purity->evaluation pass Batch Pass evaluation->pass Meets Specs fail Batch Fail (Further Investigation) evaluation->fail Out of Specs

Workflow for the physical characterization of this compound.

References

An In-depth Technical Guide to tert-Butyl D-leucinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of tert-Butyl D-leucinate hydrochloride, a key amino acid derivative utilized in various scientific fields. The document covers its physicochemical properties, synthesis, and significant applications, with a focus on its role in peptide synthesis and drug development.

Core Properties and Specifications

This compound is the hydrochloride salt of the tert-butyl ester of D-leucine. The tert-butyl ester group serves as a carboxyl protecting group, which is particularly useful in peptide synthesis to prevent the carboxyl group from reacting during the formation of peptide bonds. Its D-configuration makes it a valuable chiral building block for the synthesis of non-natural peptides and peptidomimetics.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 223.74 g/mol [1]
Molecular Formula C₁₀H₂₂ClNO₂ (or C₁₀H₂₁NO₂·HCl)[2]
CAS Number 13081-32-8[2][3]
Appearance White to almost white crystalline powder[2][4]
Melting Point 163 - 166 °C[2]
Purity ≥ 98.0% - 99%[2][4]
Optical Rotation [α]²⁰/D = -19 ± 1° (c=2.025 in Ethanol)[2]
Storage Conditions 0 - 8 °C[2]

Applications in Research and Development

This compound is a versatile compound with a broad range of applications in both academic research and industrial drug development.

  • Peptide Synthesis: It is a fundamental building block in solid-phase and solution-phase peptide synthesis. The tert-butyl ester protects the C-terminus of D-leucine, allowing for the sequential addition of other amino acids to the N-terminus. This protecting group is stable under many reaction conditions but can be readily removed with mild acids.

  • Chiral Synthesis: As a chiral molecule, it is employed in the asymmetric synthesis of various compounds, including pharmaceuticals and agrochemicals.

  • Drug Development: The compound is used in the formulation of drugs to enhance stability and bioavailability.[2] Its incorporation into drug delivery systems, particularly in the design of prodrugs that require metabolic activation, is a key area of research.[2]

  • Biochemical Studies: Researchers utilize this derivative in biochemical assays to investigate protein-protein interactions and enzyme activities, providing critical insights into metabolic pathways.[2]

  • Nutraceuticals and Cosmetics: It finds applications in the synthesis of nutritional supplements aimed at muscle growth and recovery and is also incorporated into skincare formulations to improve skin texture and hydration.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for its synthesis and its use in peptide coupling.

A common method for the synthesis of amino acid tert-butyl esters involves the reaction of the amino acid with isobutylene in the presence of a strong acid catalyst, followed by conversion to the hydrochloride salt.

Materials:

  • D-Leucine

  • Dichloromethane (DCM)

  • p-Toluenesulfonic acid (PTSA) or Sulfuric acid impregnated on silica

  • Isobutylene

  • 10% Sodium bicarbonate solution

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas or as a solution in ether)

Procedure:

  • Suspend D-leucine in a suitable solvent such as dichloromethane in an autoclave or a pressure-rated vessel.[5]

  • Add a catalytic amount of a strong acid, such as p-Toluenesulfonic acid (PTSA) or silica impregnated with sulfuric acid.[5]

  • Cool the mixture and add condensed isobutylene.[5]

  • Seal the vessel and stir the reaction mixture at room temperature for 4-5 days.[5]

  • After the reaction is complete, carefully vent the vessel and wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine to neutralize the acid and remove impurities.[5]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the free base of tert-butyl D-leucinate as an oil.

  • Dissolve the resulting free base in anhydrous diethyl ether and cool the solution to -20°C.[5]

  • Slowly add one equivalent of a solution of HCl in dry ether.[5]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold dry ether, and dry under vacuum to afford this compound as a white solid.

This protocol describes a standard amide coupling reaction to form a dipeptide, for instance, Fmoc-Ala-D-Leu-OtBu.

Materials:

  • This compound

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-Ala-OH, HOBt, and this compound in anhydrous DCM or DMF.

  • Add DIPEA to the mixture to neutralize the hydrochloride and liberate the free amine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC in DCM to the reaction mixture. If using HBTU, it can be added directly with the other reagents.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).[6]

  • If DCC was used, the byproduct dicyclohexylurea (DCU) will precipitate. Filter off the DCU.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude dipeptide by flash column chromatography on silica gel to obtain the desired product.

Workflow and Pathway Visualizations

To better illustrate the utility of this compound, the following diagrams outline key experimental and logical workflows.

G Workflow for the Synthesis of tert-Butyl D-leucinate HCl cluster_esterification Esterification Step cluster_salt_formation Salt Formation Step start D-Leucine + Isobutylene reaction React in DCM with Acid Catalyst (e.g., PTSA) (4-5 days, RT) start->reaction 1 free_base tert-Butyl D-leucinate (Free Base) reaction->free_base 2. Workup (NaHCO₃, H₂O) dissolve Dissolve Free Base in Dry Ether free_base->dissolve Transfer add_hcl Add 1 eq. HCl in Dry Ether (-20°C) dissolve->add_hcl 3 product tert-Butyl D-leucinate Hydrochloride (Product) add_hcl->product 4. Precipitate & Filter

Caption: General workflow for the two-step synthesis of this compound.

G Logical Flow of Dipeptide Synthesis cluster_reactants Starting Materials cluster_activation Activation & Coupling cluster_purification Workup & Purification A Fmoc-Amino Acid (e.g., Fmoc-Ala-OH) D Add Coupling Reagents (e.g., HOBt/DCC) A->D B tert-Butyl D-leucinate HCl C Neutralize HCl with Base (e.g., DIPEA) B->C C->D Free Amine E Peptide Bond Formation D->E F Aqueous Workup (Wash with Acid/Base) E->F G Column Chromatography F->G Product Purified Dipeptide (Fmoc-Ala-D-Leu-OtBu) G->Product

Caption: Logical workflow for using the title compound in a standard dipeptide synthesis.

References

An In-depth Technical Guide on the Solubility of tert-Butyl D-leucinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for tert-Butyl D-leucinate hydrochloride. Due to the limited availability of specific quantitative data for the D-enantiomer, this guide also includes data for the corresponding L-enantiomer, tert-Butyl L-leucinate hydrochloride. In achiral solvents, the solubility of enantiomers is identical. This document presents the data in a structured format, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Introduction

This compound is a protected form of the essential amino acid D-leucine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is a common strategy in peptide synthesis and drug development to prevent unwanted side reactions. The hydrochloride salt form generally improves the compound's stability and handling characteristics. Understanding the solubility of this compound is crucial for its application in various experimental and developmental settings, including reaction condition optimization, formulation development, and in vitro/in vivo studies.

Solubility Data

Quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, data for its enantiomer, L-Leucine tert-butyl ester hydrochloride, provides valuable insight into its solubility characteristics in common laboratory solvents.

Table 1: Quantitative Solubility of L-Leucine tert-Butyl Ester Hydrochloride

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30
Dimethyl sulfoxide (DMSO)30
Ethanol30
Phosphate-Buffered Saline (PBS, pH 7.2)10

Note: This data is for the L-enantiomer. The solubility of the D-enantiomer is expected to be identical in these achiral solvents.

Table 2: Qualitative Solubility of L-Leucine tert-Butyl Ester Hydrochloride

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
MethanolSoluble
WaterLess soluble due to the hydrophobic tert-butyl group[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[2][3] The following protocol outlines the steps for determining the solubility of this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, phosphate buffer)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

3.2. Procedure

  • Preparation of Solvent: Prepare the desired solvent or buffer system. For buffered solutions, ensure the pH is accurately adjusted.

  • Addition of Excess Solute: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[2] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.[2]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid material, it is advisable to filter the supernatant through a syringe filter. If necessary, accurately dilute the collected sample with the solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the selected solvent based on the measured concentration and any dilution factors.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solvent Add Solvent to Vial start->add_solvent 1 add_solute Add Excess Solute add_solvent->add_solute 2 shake Shake at Constant Temperature (24-48h) add_solute->shake 3 centrifuge Centrifuge shake->centrifuge 4 filter Filter Supernatant centrifuge->filter 5 analyze Analyze Concentration (e.g., HPLC) filter->analyze 6 end_node End analyze->end_node 7

Shake-Flask Solubility Determination Workflow

References

tert-Butyl D-leucinate hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl D-leucinate Hydrochloride

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This compound, a derivative of the amino acid leucine, is utilized in peptide synthesis and other biochemical applications. This guide provides a comprehensive overview of its stability profile and recommended storage conditions based on available technical data.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to its handling and storage.

PropertyValue
Appearance White to off-white powder or crystalline solid.[1][2]
Molecular Formula C₁₀H₂₁NO₂ · HCl[1]
Molecular Weight 223.74 g/mol
Melting Point 163 - 167 °C[1][2]
Purity Typically ≥98% or ≥99% (HPLC)[1]
Hygroscopicity May be hygroscopic.[3]

Stability Profile

This compound is generally considered stable when stored under the recommended conditions.[2] However, like many ester compounds, it is susceptible to degradation under adverse conditions.

Factors Affecting Stability:
  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Moisture: As the compound is a hydrochloride salt and potentially hygroscopic, moisture can lead to hydrolysis of the tert-butyl ester.

  • Incompatible Materials: Contact with strong oxidizing agents should be avoided as it may lead to decomposition.[2]

  • Light: While not explicitly stated in the search results, prolonged exposure to light can be a factor in the degradation of many organic compounds.

Due to the lack of publicly available quantitative stability studies, the precise degradation pathways and kinetics for this compound are not detailed here. However, based on its chemical structure, the primary degradation route is likely the hydrolysis of the tert-butyl ester to form D-leucine and tert-butanol, particularly in the presence of moisture.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information from various suppliers.

ParameterRecommendation
Temperature Store at 0 - 8 °C or 2 - 8 °C (refrigerated).[1][4]
Atmosphere Store in a cool, dry, and well-ventilated area.[2][4]
Container Keep in a tightly-closed container to prevent moisture ingress.[2][4]
Incompatibilities Store away from strong oxidizing agents.[2]
Conditions to Avoid Avoid heat, flames, sparks, and sources of ignition.[2][4]

The logical relationship between proper storage and compound stability is illustrated in the diagram below.

cluster_storage Recommended Storage Conditions cluster_stability Compound Stability cluster_degradation Adverse Conditions Refrigerated Temperature (0-8 °C) Refrigerated Temperature (0-8 °C) Minimized Degradation Minimized Degradation Refrigerated Temperature (0-8 °C)->Minimized Degradation Dry Environment Dry Environment Dry Environment->Minimized Degradation Inert Atmosphere Inert Atmosphere Inert Atmosphere->Minimized Degradation Tightly Sealed Container Tightly Sealed Container Tightly Sealed Container->Minimized Degradation Maximized Shelf-life Maximized Shelf-life Minimized Degradation->Maximized Shelf-life High Temperature High Temperature Accelerated Degradation Accelerated Degradation High Temperature->Accelerated Degradation Moisture/Humidity Moisture/Humidity Moisture/Humidity->Accelerated Degradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Accelerated Degradation

Caption: Logical flow from storage conditions to compound stability.

Experimental Protocols for Stability Assessment

While specific, published stability-indicating methods for this compound were not identified in the search results, a general approach for assessing its stability can be outlined. This typically involves subjecting the compound to stress conditions and monitoring for degradation over time.

General Stability Testing Protocol:
  • Sample Preparation: Prepare multiple aliquots of this compound from a single batch to ensure homogeneity.

  • Stress Conditions: Store the aliquots under various conditions, including:

    • Elevated temperatures (e.g., 25 °C, 40 °C)

    • High humidity (e.g., 75% RH)

    • Exposure to light (photostability testing)

    • Control samples should be stored under the recommended refrigerated and dark conditions.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: Analyze the samples at each time point using a suitable analytical method to determine the purity and identify any degradation products.

    • High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column (e.g., C18) and a mobile phase capable of separating the parent compound from potential degradation products (like D-leucine) would be the primary analytical tool. A UV detector would likely be used for quantification.

    • Mass Spectrometry (MS): LC-MS can be used to identify the mass of any degradation products, aiding in the elucidation of degradation pathways.

  • Data Evaluation: The percentage of the remaining this compound and the percentage of any formed impurities are calculated at each time point to determine the rate of degradation under each storage condition.

Handling and Safety Precautions

When handling this compound, it is important to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[2]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Minimize dust generation and accumulation.[2][4]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a suitable container for disposal.[4]

  • Fire: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Thermal decomposition may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[2]

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl D-leucinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl D-leucinate hydrochloride, a valuable amino acid derivative utilized in peptide synthesis and as a building block in the development of various bioactive compounds. This document details the primary synthesis pathways, experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and biochemical fields.

Introduction

This compound is the hydrochloride salt of the tert-butyl ester of D-leucine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of D-leucine, enhancing its solubility in organic solvents and preventing its participation in unwanted side reactions during peptide synthesis. The hydrochloride salt form improves the compound's stability and handling characteristics. This guide outlines the prevalent methods for its preparation, focusing on the esterification of D-leucinate followed by salt formation.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

  • Esterification of D-leucine: The carboxylic acid group of D-leucine is converted into a tert-butyl ester.

  • Formation of the Hydrochloride Salt: The resulting D-leucine tert-butyl ester is treated with hydrochloric acid to yield the final product.

Two primary methods for the initial esterification step are widely employed and are detailed below.

Synthesis_Pathway cluster_esterification Esterification D_Leucine D-Leucine tert_Butyl_D_leucinate tert-Butyl D-leucinate D_Leucine->tert_Butyl_D_leucinate Isobutylene, Acid Catalyst or tert-Butyl Acetate, HClO4 Final_Product tert-Butyl D-leucinate Hydrochloride tert_Butyl_D_leucinate->Final_Product HCl Method1_Workflow Reactants D-Leucine + Isobutylene + Acid Catalyst (e.g., PTSA) in Dioxane Reaction Stir in Autoclave (2-3 days) Reactants->Reaction Workup Wash with 10% NaHCO3, Water, and Brine Reaction->Workup Isolation Solvent Removal (Vacuum) Workup->Isolation Free_Base tert-Butyl D-leucinate (Free Base) Isolation->Free_Base Method2_Workflow Reactants D-Leucine in tert-Butyl Acetate + Perchloric Acid (60%) Reaction Stir at 18-23°C (18-24 hours) Reactants->Reaction Neutralization Add 4N NaOH (aq) to pH ~9 Reaction->Neutralization Extraction Separate Organic Layer Neutralization->Extraction Washing Wash with 5% NaHCO3 and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Isolation Solvent Removal (Vacuum) Drying->Isolation Free_Base tert-Butyl D-leucinate (Free Base) Isolation->Free_Base

An In-depth Technical Guide to D-Leucine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, experimental protocols, and applications of D-Leucine tert-butyl ester hydrochloride. This compound is a crucial chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development.

Core Structural and Physical Information

D-Leucine tert-butyl ester hydrochloride is the hydrochloride salt of the tert-butyl ester of D-leucine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of D-leucine, preventing it from participating in unwanted side reactions during chemical synthesis. This protection strategy is fundamental in the stepwise construction of complex molecules such as peptides and peptidomimetics.

Physicochemical Properties

The key physicochemical properties of D-Leucine tert-butyl ester hydrochloride are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
CAS Number 13081-32-8
Molecular Formula C₁₀H₂₁NO₂·HCl
Molecular Weight 223.7 g/mol
Appearance White to off-white crystalline powder
Melting Point 163 - 166 °C
Optical Rotation [α]²⁰/D ≈ -19° (c=2 in Ethanol)
Purity Typically ≥98%
Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.

Identifier TypeIdentifier
Synonyms (R)-2-Amino-4-methylpentanoic acid tert-butyl ester hydrochloride, H-D-Leu-OtBu·HCl
SMILES CC(C)C--INVALID-LINK--C(=O)OC(C)(C)C.Cl
InChI InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m1./s1

Experimental Protocols

Synthesis of D-Leucine tert-butyl ester hydrochloride

A general and widely applicable method for the synthesis of amino acid tert-butyl esters involves the acid-catalyzed esterification of the corresponding amino acid with isobutylene. The resulting free base is then converted to the hydrochloride salt.

Materials:

  • D-Leucine

  • Dioxane (or another suitable solvent)

  • p-Toluenesulfonic acid (PTSA) or another strong acid catalyst

  • Isobutylene

  • 10% Sodium bicarbonate solution

  • Brine

  • Dry diethyl ether

  • Hydrogen chloride (gas or solution in ether)

Procedure:

  • Suspend D-Leucine in a suitable solvent such as dioxane in a pressure vessel (autoclave).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).

  • Introduce an excess of isobutylene into the sealed vessel.

  • Stir the reaction mixture at room temperature for 2-5 days. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, vent the excess isobutylene in a fume hood.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution, water, and brine to remove the acid catalyst and any unreacted amino acid.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the D-Leucine tert-butyl ester as a free base.

  • Dissolve the free base in a minimal amount of dry diethyl ether and cool the solution to 0 °C or lower.

  • Slowly add one equivalent of a solution of hydrogen chloride in dry ether.

  • The D-Leucine tert-butyl ester hydrochloride will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold dry diethyl ether, and dry under vacuum to yield the final product.

Solid-Phase Peptide Synthesis (SPPS) using D-Leucine tert-butyl ester hydrochloride

D-Leucine tert-butyl ester hydrochloride is a valuable building block for the incorporation of D-leucine residues into peptide chains using solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids (including the desired D-Leucine, which would be coupled as Fmoc-D-Leu-OH after deprotection of the purchased ester)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (typically 20%)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-D-Leu-OH) using a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: Once the peptide chain is fully assembled, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the solid, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for D-Leucine tert-butyl ester hydrochloride can be obtained through standard analytical techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum of D-Leucine tert-butyl ester hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.9Doublet6H(CH₃)₂CH-
~1.5Singlet9H-C(CH₃)₃
~1.7Multiplet3H-CH₂-CH(CH₃)₂
~4.0Triplet1Hα-CH
~8.5Broad Singlet3H-NH₃⁺
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to exhibit the following resonances:

Chemical Shift (ppm)Assignment
~21-23(CH₃)₂CH-
~25(CH₃)₂CH-
~28-C(CH₃)₃
~40-CH₂-
~53α-CH
~84-C(CH₃)₃
~170C=O (ester)
FTIR Spectroscopy

The infrared spectrum would display characteristic absorption bands for the functional groups present in the molecule:

Wavenumber (cm⁻¹)Assignment
2800-3200N-H stretch (amine salt)
2960-2870C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1580N-H bend (amine salt)
1250-1150C-O stretch (ester)
Mass Spectrometry

In mass spectrometry, the molecule would likely fragment through characteristic pathways for amino acid esters. The tert-butyl group is prone to loss as a stable carbocation.

m/zFragment
188.16[M-Cl]⁺ (free amine)
132.10[M-Cl - C₄H₈]⁺ (loss of isobutylene)
86.09[M-Cl - COOC(CH₃)₃]⁺
57.07[C(CH₃)₃]⁺

Visualized Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow for the incorporation of a D-leucine residue into a growing peptide chain on a solid support, a primary application of D-Leucine tert-butyl ester hydrochloride (after conversion to its Fmoc-protected form).

SPPS_Workflow Resin Resin with N-Fmoc Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple Activated Fmoc-D-Leu-OH Washing1->Coupling Activation Activate Fmoc-D-Leu-OH (HBTU, DIPEA in DMF) Activation->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 NextCycle Resin with Elongated N-Fmoc Peptide Washing2->NextCycle NextCycle->Deprotection Repeat for next amino acid

Spectroscopic Profile of tert-Butyl D-leucinate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-Butyl D-leucinate hydrochloride, a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Due to the limited availability of specific experimental data for the D-enantiomer, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values based on data for its L-enantiomer, L-leucine tert-butyl ester hydrochloride, and established spectroscopic principles. The spectroscopic data for the D- and L-enantiomers are expected to be identical, with the exception of the sign of specific rotation.

Chemical Structure and Spectroscopic Correlation

The structure of this compound features a chiral center at the alpha-carbon, an isobutyl side chain, a tert-butyl ester, and an amine hydrochloride. These functional groups give rise to characteristic signals in both NMR and IR spectroscopy, which are crucial for structural confirmation and purity assessment.

structure_correlation cluster_structure This compound cluster_nmr Expected NMR Correlations mol H_NMR ¹H NMR Chemical Shift (ppm) NH₃⁺ ~8.4 α-CH ~3.9 γ-CH ~1.7 β-CH₂ ~1.6 C(CH₃)₃ ~1.5 δ-CH₃ ~0.9 C_NMR ¹³C NMR Chemical Shift (ppm) C=O ~170 C(CH₃)₃ ~84 α-CH ~52 β-CH₂ ~40 C(CH₃)₃ ~28 γ-CH ~25 δ-CH₃ ~22

Caption: Chemical structure of tert-Butyl D-leucinate and its expected NMR correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Table 1: Expected ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
NH₃⁺~8.4Broad Singlet3H-
α-CH~3.9Triplet1H~7.5
γ-CH~1.7Multiplet1H-
β-CH₂~1.6Multiplet2H-
C(CH₃)₃~1.5Singlet9H-
δ-CH₃~0.9Doublet6H~6.5
Table 2: Expected ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm)
C=O (Ester Carbonyl)~170
C (CH₃)₃ (Quaternary)~84
α-CH~52
β-CH₂~40
C (CH₃)₃ (Methyls)~28
γ-CH~25
δ-CH₃~22

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table outlines the expected characteristic IR absorption bands for this compound.

Table 3: Expected IR Spectroscopic Data
Functional GroupAbsorption Range (cm⁻¹)IntensityVibration
N-H Stretch (Amine Salt)3100 - 2800Strong, BroadStretching
C-H Stretch (Alkyl)2960 - 2850Medium to StrongStretching
C=O Stretch (Ester)~1740StrongStretching
N-H Bend (Amine Salt)1600 - 1500MediumBending
C-O Stretch (Ester)1250 - 1150StrongStretching

Experimental Protocols

The following sections provide generalized experimental protocols for obtaining NMR and IR spectra of amino acid hydrochlorides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for preparing an NMR sample of an amino acid hydrochloride is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

  • Dissolution: Gently agitate the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR. Standard acquisition parameters for ¹H and proton-decoupled ¹³C NMR spectra are generally sufficient. For quantitative analysis, an internal standard may be added.[1][2]

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the Potassium Bromide (KBr) pellet technique.

  • Sample and KBr Preparation: Dry spectroscopic grade KBr in an oven at ~110°C for several hours to remove any moisture and then allow it to cool in a desiccator.[3][4]

  • Grinding and Mixing: In an agate mortar, thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder.[3][4]

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5][6]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should also be recorded for baseline correction.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_reporting Reporting Sample tert-Butyl D-leucinate hydrochloride Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_IR Prepare KBr pellet Sample->Prep_IR Acquire_NMR ¹H and ¹³C NMR Spectroscopy Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectroscopy Prep_IR->Acquire_IR Process_NMR Process spectra (phasing, baseline correction) Acquire_NMR->Process_NMR Process_IR Process spectrum (baseline correction) Acquire_IR->Process_IR Analyze_NMR Assign peaks, determine coupling constants Process_NMR->Analyze_NMR Analyze_IR Identify characteristic absorption bands Process_IR->Analyze_IR Report Compile data tables and interpret results Analyze_NMR->Report Analyze_IR->Report

Caption: A typical workflow for spectroscopic data acquisition and analysis.

This guide provides foundational spectroscopic information for this compound. For definitive structural confirmation and analysis, it is always recommended to acquire experimental data on the specific sample of interest and compare it with reference data where available.

References

The Strategic Incorporation of D-Amino Acids in Peptide Synthesis: A Technical Guide to tert-Butyl D-leucinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and application of tert-Butyl D-leucinate hydrochloride in modern peptide synthesis. As the demand for more robust and effective peptide-based therapeutics continues to grow, the strategic incorporation of non-natural amino acids, such as D-isomers, has become a critical tool in overcoming the inherent limitations of native peptides. This document will detail the core functions of this compound, provide representative experimental protocols for its use, and present a framework for data analysis.

Introduction: The Imperative for Peptide Stabilization

Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by their short in-vivo half-life due to rapid degradation by proteases. A key strategy to enhance the enzymatic stability of synthetic peptides is the incorporation of D-amino acids. The presence of a D-amino acid residue at a specific position within a peptide sequence can render the adjacent peptide bonds resistant to cleavage by naturally occurring L-amino acid-specific proteases.

Core Role and Physicochemical Properties of this compound

This compound serves as a protected building block for the introduction of a D-leucine residue into a growing peptide chain. Its structure is optimized for use in standard peptide synthesis workflows.

  • D-Configuration: The D-enantiomer of leucine is the key feature for enhancing enzymatic stability.

  • tert-Butyl Ester: The carboxylic acid group is protected as a tert-butyl ester. This protecting group is stable under the basic conditions used for Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1] The bulky tert-butyl group also enhances the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis.[2]

  • Hydrochloride Salt: The free amine group is present as a hydrochloride salt, which improves the stability and handling of the solid compound. During the coupling reaction, a non-nucleophilic base, such as diisopropylethylamine (DIEA), is added to neutralize the hydrochloride and liberate the free amine for peptide bond formation.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Workflow for Incorporation of D-Leucine

The following diagram illustrates the logical workflow for deciding to incorporate a D-amino acid, such as D-leucine, into a peptide sequence.

logical_workflow start Peptide Design & Initial Synthesis stability_test In Vitro Enzymatic Stability Assay start->stability_test evaluation Evaluate Half-Life stability_test->evaluation decision Half-Life Acceptable? evaluation->decision end Final Peptide Candidate decision->end Yes incorporate_d_aa Incorporate D-Amino Acid (e.g., tert-Butyl D-leucinate HCl) decision->incorporate_d_aa No resynthesis Re-synthesize Peptide incorporate_d_aa->resynthesis resynthesis->stability_test

Caption: Logical workflow for the incorporation of a D-amino acid to enhance peptide stability.

SPPS Cycle for Coupling this compound

The diagram below outlines the key steps in a typical Fmoc-SPPS cycle for the addition of this compound to the growing peptide chain.

spss_cycle resin Resin-Bound Peptide with N-terminal Fmoc Group deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: - tert-Butyl D-leucinate HCl - Coupling Reagent (e.g., HATU) - Base (e.g., DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 capping Optional Capping of Unreacted Amines wash2->capping next_cycle Ready for Next Amino Acid Coupling capping->next_cycle

Caption: The Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of this compound.

Experimental Protocols

While specific reaction conditions may need to be optimized based on the peptide sequence and scale, the following provides a detailed, representative protocol for the manual coupling of this compound in Fmoc-SPPS.

Materials
  • Fmoc-protected peptide-resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)

  • Cold diethyl ether

Fmoc Deprotection
  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 1 minute) and DCM (2 x 1 minute) to remove residual piperidine and byproducts.

Coupling of this compound
  • In a separate vessel, prepare the coupling solution:

    • Dissolve this compound (4 equivalents relative to resin loading) in DMF.

    • Add HATU or HBTU (3.9 equivalents) to the solution.

    • Add DIEA (8 equivalents) to neutralize the hydrochloride and activate the coupling reagent.

  • Allow the coupling solution to pre-activate for 1-2 minutes.

  • Add the pre-activated coupling solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 minute) and DCM (2 x 1 minute).

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the tert-butyl ester from the D-leucine residue.

deprotection_workflow start Peptide-Resin with tert-Butyl Protecting Groups cleavage Treat with Cleavage Cocktail (e.g., 95% TFA) start->cleavage precipitation Precipitate Crude Peptide in Cold Diethyl Ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification analysis Analyze by Mass Spectrometry and Analytical HPLC purification->analysis final_product Lyophilized Pure Peptide analysis->final_product

Caption: Workflow for the final cleavage, deprotection, and purification of the synthetic peptide.

Data Presentation and Analysis

Thorough analysis of the final peptide product is crucial to confirm its identity and purity. The following table provides a template for presenting the analytical data for a hypothetical peptide containing a D-leucine residue.

ParameterTheoretical ValueExperimental ValueMethod
Peptide Sequence Ac-Tyr-Gly-Gly-Phe-D-Leu -NH2--
Molecular Weight 597.7 g/mol 597.6 g/mol ESI-MS
Yield (Crude) -78%Gravimetric
Purity (Crude) -85%Analytical RP-HPLC
Purity (Purified) >95%98.2%Analytical RP-HPLC

Conclusion

This compound is a valuable and straightforward building block for the incorporation of D-leucine into synthetic peptides. Its use is a well-established strategy to enhance the enzymatic stability of peptide-based drug candidates, thereby improving their pharmacokinetic profiles. The protocols and analytical frameworks presented in this guide provide a solid foundation for the successful application of this reagent in peptide synthesis research and development.

References

Methodological & Application

Application Notes and Protocols for the Coupling of tert-Butyl D-leucinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the coupling of tert-Butyl D-leucinate hydrochloride with N-terminally protected amino acids in solution-phase peptide synthesis. This key intermediate is valuable for introducing a D-amino acid residue, which can enhance the proteolytic stability of synthetic peptides. The protocols outlined below detail common coupling methodologies, reagent specifications, and expected outcomes.

Introduction

This compound is a commonly used building block in peptide synthesis. The tert-butyl ester provides carboxylic acid protection that can be removed under acidic conditions, while the D-configuration of the amino acid is often incorporated into peptide analogs to increase resistance to enzymatic degradation. This document outlines standard coupling conditions using carbodiimide and aminium/uronium salt-based reagents.

Key Reagents and Their Properties

Successful peptide coupling relies on the appropriate selection of reagents. The following table summarizes the key components for the coupling reactions described herein.

ReagentRoleKey Characteristics
This compound Amine Component (Nucleophile)The hydrochloride salt must be neutralized in situ with a non-nucleophilic base to liberate the free amine for the coupling reaction.
N-protected Amino Acid (e.g., Boc-L-Xaa-OH, Z-L-Xaa-OH) Carboxylic Acid ComponentThe N-terminal protecting group (e.g., Boc, Z) prevents self-coupling.
EDC·HCl (EDC) Coupling Reagent (Carbodiimide)Water-soluble carbodiimide that activates the carboxylic acid. The urea byproduct is also water-soluble, facilitating purification.[1]
HOBt Additive/Racemization SuppressantReacts with the activated carboxylic acid to form an active ester, which reduces the risk of racemization, particularly when using carbodiimides.[1]
HBTU Coupling Reagent (Aminium Salt)Highly efficient coupling reagent that forms an active ester with the carboxylic acid, leading to rapid reaction times and high yields with minimal racemization.
DIPEA (Diisopropylethylamine) Non-nucleophilic BaseUsed to neutralize the hydrochloride salt of the amino acid ester and to facilitate the coupling reaction by maintaining basic conditions.
DCM (Dichloromethane) SolventA common aprotic solvent for peptide coupling reactions.
DMF (Dimethylformamide) SolventA polar aprotic solvent, often used for its excellent solvating properties for peptides and coupling reagents.

Experimental Protocols

Prior to initiating the coupling reaction, the free amine of this compound must be generated in situ. This is achieved by adding a tertiary amine base, such as DIPEA or N-methylmorpholine (NMM), to the reaction mixture.

Protocol 1: Coupling using EDC and HOBt

This protocol is a standard and cost-effective method for peptide bond formation. The use of HOBt is crucial for minimizing epimerization.

Reaction Scheme:

Caption: General workflow for EDC/HOBt mediated coupling.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • This compound

  • EDC·HCl (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt and liberate the free amine. Stir for 15 minutes at room temperature.

  • Combine the solutions from steps 1 and 2.

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purify the crude product by silica gel column chromatography if necessary.

Quantitative Data for a Model EDC/HOBt Coupling Reaction:

ReagentMolar Eq.Typical Amount (for 10 mmol scale)
Boc-L-Alanine1.01.89 g
tert-Butyl D-leucinate HCl1.02.24 g
EDC·HCl1.22.30 g
HOBt1.11.49 g
DIPEA1.11.91 mL
Anhydrous DCM-100 mL
Typical Yield -70-90%
Protocol 2: Coupling using HBTU

HBTU is a more reactive coupling reagent that often provides higher yields and shorter reaction times with less risk of racemization compared to carbodiimide methods.

Reaction Scheme:

G cluster_0 Pre-activation cluster_1 Coupling N-Protected_AA N-Protected Amino Acid Activated_AA Activated Amino Acid N-Protected_AA->Activated_AA Activation HBTU_Base HBTU, DIPEA HBTU_Base->Activated_AA Dipeptide Protected Dipeptide Activated_AA->Dipeptide Coupling D-Leu-OtBu tert-Butyl D-leucinate (from hydrochloride + base) D-Leu-OtBu->Dipeptide

Caption: General workflow for HBTU mediated coupling.

Materials:

  • N-protected amino acid (e.g., Boc-L-Phenylalanine)

  • This compound

  • HBTU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.0 eq) to the solution.

  • Add DIPEA (2.0 eq) and stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, suspend this compound (1.0 eq) in a small amount of DMF and add DIPEA (1.1 eq) to neutralize.

  • Add the neutralized tert-Butyl D-leucinate solution to the activated amino acid mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for a Model HBTU Coupling Reaction:

ReagentMolar Eq.Typical Amount (for 10 mmol scale)
Boc-L-Phenylalanine1.02.65 g
tert-Butyl D-leucinate HCl1.02.24 g
HBTU1.03.79 g
DIPEA3.15.40 mL
Anhydrous DMF-50 mL
Typical Yield ->90%

Post-Coupling Deprotection

Following the successful coupling and purification of the protected dipeptide, the N-terminal Boc group can be removed to allow for further chain elongation.

Boc-Group Deprotection Protocol:

  • Dissolve the Boc-protected dipeptide in a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM (v/v).[2]

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC until all starting material is consumed.[2]

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting dipeptide amine salt can be used in the next coupling step after neutralization.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous. Check the quality of the coupling reagents. Increase reaction time or consider using a more powerful coupling reagent like HATU for sterically hindered couplings.

  • Racemization: For carbodiimide-mediated couplings, ensure at least one equivalent of HOBt is used.[1] Keep the reaction temperature low, especially during the activation step.

  • Incomplete Reaction: Monitor the reaction closely with a suitable TLC system. If the reaction stalls, an additional portion of the coupling reagent may be added. Ensure proper neutralization of the hydrochloride salt.

Conclusion

The coupling of this compound can be achieved efficiently using standard solution-phase peptide synthesis protocols. The choice between EDC/HOBt and HBTU will depend on the specific amino acids being coupled, cost considerations, and desired reaction times. For sterically hindered couplings, HBTU or other uronium/aminium-based reagents are generally preferred. Careful control of reaction conditions and appropriate work-up procedures are essential for obtaining high yields of the desired dipeptide with high chiral purity.

References

Application Notes and Protocols: Deprotection of the Tert-Butyl Group from D-Leucinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyl (t-Bu) ester group from D-leucinate derivatives. The removal of the t-Bu protecting group is a critical step in peptide synthesis and the development of chiral pharmaceutical intermediates. These protocols are intended for use by professionals in research and drug development.

Introduction

The tert-butyl group is a commonly employed protecting group for the carboxylic acid functionality of amino acids, including D-leucine. Its bulkiness prevents unwanted reactions at the carboxyl group, and it is stable under various conditions. However, its efficient and selective removal is paramount for subsequent synthetic steps. This document outlines the most common and effective methods for the deprotection of tert-butyl D-leucinate, with a primary focus on the widely used Trifluoroacetic Acid (TFA) method. Alternative methods are also presented for cases requiring specific selectivities or milder conditions.

Deprotection Methodologies

Several methods are available for the cleavage of the tert-butyl ester. The choice of method depends on the stability of other protecting groups in the molecule and the desired reaction conditions.

Trifluoroacetic Acid (TFA) Mediated Deprotection

This is the most common and robust method for tert-butyl ester deprotection. TFA cleaves the ester bond through an acid-catalyzed elimination mechanism, generating the free carboxylic acid and isobutylene as a volatile byproduct.

Mechanism of Deprotection with TFA

The deprotection proceeds through the protonation of the ester oxygen by TFA, followed by the departure of the stable tert-butyl cation, which then loses a proton to form isobutylene.

TFA Deprotection Mechanism cluster_0 Deprotection Steps D_Leucinate_tBu D-Leucinate tert-butyl Ester Protonated_Ester Protonated Ester D_Leucinate_tBu->Protonated_Ester + TFA Carbocation_Formation tert-Butyl Cation + D-Leucine Protonated_Ester->Carbocation_Formation Elimination Final_Products D-Leucine + Isobutylene + TFA Carbocation_Formation->Final_Products Deprotonation

Caption: Mechanism of TFA-mediated deprotection of tert-butyl D-leucinate.

Experimental Protocol:

A typical procedure for the deprotection of a tert-butyl ester involves dissolving the protected amino acid in a solution of TFA in a chlorinated solvent, such as dichloromethane (DCM).[1]

  • Materials:

    • N-protected D-leucine tert-butyl ester

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na2SO4)

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the N-protected D-leucine tert-butyl ester (1 equivalent) in a 1:1 mixture of DCM and TFA. A typical concentration is 0.1-0.2 M.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.

    • Upon completion, remove all volatile components in vacuo using a rotary evaporator.

    • The residue can be further purified if necessary, for instance, by recrystallization or chromatography. In many cases, the resulting D-leucine derivative is of sufficient purity for use in the next synthetic step.

Quantitative Data:

Substrate (General)ReagentSolventTime (h)YieldCitation
N-Boc-Amino Acid tert-butyl esterTFA / DCM (1:1)DCM5Quantitative[1]
Alternative Deprotection Methods

While TFA is highly effective, certain substrates may require milder or more selective conditions.

  • Zinc Bromide (ZnBr2): This Lewis acid can be used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups, though N-Boc groups may also be labile.[2][3]

  • Cerium(III) Chloride and Sodium Iodide (CeCl3·7H2O-NaI): This system has been reported for the selective cleavage of tert-butyl esters while preserving N-Boc groups.

  • Thermal Deprotection: In some cases, heating the compound in a suitable solvent or even neat can effect the removal of the tert-butyl group through thermolysis. This method offers a reagent-free alternative.[4]

Comparative Data of Deprotection Methods:

MethodReagentsTypical SolventsKey AdvantagesPotential Issues
Acidic Hydrolysis Trifluoroacetic Acid (TFA)Dichloromethane (DCM)High efficiency, quantitative yields, volatile byproducts.Harshly acidic, may cleave other acid-labile protecting groups (e.g., Boc).
Lewis Acid Catalysis Zinc Bromide (ZnBr2)Dichloromethane (DCM)Milder than strong protic acids, can offer selectivity.May not be suitable for all substrates, potential for chelation with other functional groups.
Selective Cleavage CeCl3·7H2O, NaIAcetonitrileSelective for t-Bu esters over N-Boc groups.Requires specific reagent preparation and reflux conditions.
Thermal Deprotection NoneHigh-boiling protic solvents or neatReagent-free, environmentally friendly.Requires high temperatures which may not be suitable for sensitive substrates.

Experimental Workflow

The general workflow for the deprotection of tert-butyl D-leucinate is outlined below.

Deprotection Workflow Start Start: N-Protected D-Leucinate tert-butyl Ester Reaction Reaction: - Add Deprotection Reagent (e.g., TFA/DCM) - Stir at Room Temperature Start->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Work-up: - Evaporation of Volatiles Monitoring->Workup Reaction Complete Purification Purification (if necessary): - Recrystallization or Chromatography Workup->Purification End End: N-Protected D-Leucine Purification->End

Caption: General experimental workflow for the deprotection of tert-butyl D-leucinate.

Conclusion

The deprotection of the tert-butyl group from D-leucinate is a routine yet crucial transformation in organic synthesis. The choice of deprotection method should be carefully considered based on the overall synthetic strategy and the presence of other functional groups. The TFA-mediated protocol remains the most straightforward and generally high-yielding approach. For substrates requiring milder conditions or specific selectivities, alternative methods such as those employing Lewis acids or thermal conditions provide valuable options. It is always recommended to perform small-scale test reactions to optimize conditions for a specific substrate.

References

Application Note: Analytical HPLC Methods for the Quality Control of tert-Butyl D-leucinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl D-leucinate hydrochloride is a crucial chiral building block and intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its chemical purity and enantiomeric excess are critical quality attributes that directly impact the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for assessing the purity and enantiomeric composition of such compounds.[3] This document outlines two distinct HPLC methods for the comprehensive quality control of this compound: a Reversed-Phase HPLC (RP-HPLC) method for purity assay and a Chiral HPLC method for the determination of enantiomeric purity.

Method 1: Purity Determination by Reversed-Phase HPLC

This method is designed to quantify the purity of this compound and to detect and quantify any related impurities. A C18 stationary phase is employed to separate the analyte from potential starting materials, by-products, and degradation products.

Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B in 1 minute, equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Water/Acetonitrile (50:50, v/v)
Typical System Suitability and Performance
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) 0.8 ≤ T ≤ 1.51.1
Theoretical Plates (N) ≥ 20004500
Retention Time (RT) -~ 8.5 min
Purity (Assay) ≥ 98.0%99.5%[1][4]

Method 2: Enantiomeric Purity by Chiral HPLC

The separation of enantiomers is critical for ensuring the stereochemical integrity of the material.[3][5] This method utilizes a polysaccharide-based Chiral Stationary Phase (CSP) under normal phase conditions to resolve D-leucinate tert-butyl ester from its L-enantiomer. Polysaccharide phenylcarbamate derived CSPs are effective for the enantiomeric resolution of amino acid esters.[5]

Chromatographic Conditions
ParameterValue
Column Chiral Amylose or Cellulose based, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 215 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Typical System Suitability and Performance
ParameterAcceptance CriteriaTypical Result (D-enantiomer)Typical Result (L-enantiomer)
Retention Time (RT) -~ 10.2 min~ 12.5 min
Resolution (Rs) ≥ 1.5\multicolumn{2}{c}{2.8}
Enantiomeric Purity ≥ 99.0% ee\multicolumn{2}{c}{99.8% ee}

Experimental Workflows & Protocols

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Standard & Sample Weighing B Dissolution in Diluent A->B F Sample Injections B->F C Mobile Phase Preparation & Degassing D System Equilibration C->D E System Suitability Injections D->E E->F G Chromatogram Integration F->G H Calculation of Purity / Enantiomeric Excess G->H I Final Report Generation H->I

Caption: General workflow for HPLC analysis.

Protocol 1: Purity Assay by RP-HPLC

1. Materials and Reagents

  • This compound Reference Standard and sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile and mix well.

  • Degas both mobile phases using sonication or vacuum filtration before use.

3. Standard Solution Preparation

  • Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with Sample Diluent (Water/Acetonitrile 50:50) to obtain a concentration of approximately 0.5 mg/mL.

4. Sample Solution Preparation

  • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with Sample Diluent to obtain a concentration of approximately 0.5 mg/mL.

5. Chromatographic Procedure

  • Set up the HPLC system according to the chromatographic conditions table for Method 1.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent), followed by five replicate injections of the Standard Solution for system suitability.

  • Inject the Sample Solution in duplicate.

6. Data Analysis

  • Calculate the Tailing Factor and Theoretical Plates from a standard injection.

  • Calculate the %RSD of the peak areas from the five replicate standard injections (should be ≤ 2.0%).

  • Determine the purity of the sample by area normalization, assuming all impurities have a similar response factor.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Enantiomeric Purity by Chiral HPLC

1. Materials and Reagents

  • This compound sample

  • L-leucinate tert-butyl hydrochloride (or a racemic mixture) for method development/validation

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA, HPLC Grade)

  • Diethylamine (DEA, HPLC Grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Mobile Phase Preparation

  • Carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1.0 mL of Diethylamine.

  • Combine in a suitable container and mix thoroughly.

  • Degas the mobile phase before use.

3. Sample Solution Preparation

  • Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL.

4. Chromatographic Procedure

  • Set up the HPLC system according to the chromatographic conditions table for Method 2.

  • Equilibrate the chiral column with the mobile phase for at least 60 minutes at a stable flow rate.

  • Inject the sample solution. To confirm peak identity, inject a sample of the L-enantiomer or a racemic mixture if available.

5. Data Analysis

  • Identify the peaks corresponding to the D- and L-enantiomers.

  • Calculate the resolution (Rs) between the two enantiomer peaks.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    • % ee = [(Area D - Area L) / (Area D + Area L)] x 100

    • Where 'Area D' is the peak area of the desired D-enantiomer and 'Area L' is the peak area of the undesired L-enantiomer.

The following logical diagram illustrates the decision-making process for method selection based on the analytical goal.

Method_Selection Start Analytical Goal for tert-Butyl D-leucinate HCl Decision Determine Chemical Purity or Enantiomeric Excess? Start->Decision Purity Assay & Impurity Profile Decision->Purity Chemical Purity Chiral Enantiomeric Purity Decision->Chiral Enantiomeric Excess Method1 Use RP-HPLC Method (C18 Column) Purity->Method1 Method2 Use Chiral HPLC Method (CSP Column) Chiral->Method2

Caption: Method selection for HPLC analysis.

References

Application Notes and Protocols: Use of tert-Butyl D-leucinate Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl D-leucinate hydrochloride is a chiral building block of significant interest in pharmaceutical intermediate synthesis. Its bulky tert-butyl ester group provides steric hindrance and enhances solubility in organic solvents, making it a valuable tool in stereoselective synthesis. The D-configuration of the leucine backbone is often incorporated into peptide-based therapeutics to increase enzymatic stability and modulate biological activity. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of pharmaceutical intermediates.

Key Applications

  • Chiral Building Block in Peptide Synthesis: this compound serves as a crucial component in the solid-phase and solution-phase synthesis of peptides. The tert-butyl ester protects the C-terminus of the amino acid, preventing unwanted side reactions during peptide coupling. The D-amino acid incorporation is a common strategy to enhance peptide resistance to proteolytic degradation, thereby improving pharmacokinetic profiles.

  • Intermediate in the Synthesis of Bioactive Molecules: This compound is a precursor for the synthesis of various pharmaceutical intermediates, including those for antiviral and anticancer agents. The chiral center and the hydrophobic side chain of D-leucine can be critical for the target molecule's biological activity and binding affinity.

  • Chiral Auxiliary in Asymmetric Synthesis: The steric bulk of the tert-butyl group can be exploited to direct the stereochemical outcome of a reaction on a prochiral substrate. While less common than other chiral auxiliaries, derivatives of D-leucine can be employed to induce chirality in the synthesis of complex molecules.

Data Presentation

The following tables summarize quantitative data for reactions relevant to the use of tert-butyl D-leucinate and related compounds in pharmaceutical intermediate synthesis.

Table 1: Synthesis of Amino Acid tert-Butyl Esters

Amino Acid PrecursorCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
L-phenylalaninePerchloric acid (aq. solution)tert-Butyl acetate18-232476.4[1]
L-phenylalaninePerchloric acid (aq. solution)tert-Butyl acetate18-2320Not specified[1]
Threonine, Serine, Phenylalanine, or TyrosinePTSA or Silica impregnated with H₂SO₄Dichloromethane or DioxaneNot specified24-192Not specified[2]

Table 2: Peptide Coupling Yields with tert-Leucine

Peptide SequenceCoupling ConditionsSolventYield (HPLC, %)Reference
Cbz-Phe-Val-tLeuHOPOPhy, iPr₂NEtDMSO/Toluene93[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of tert-Butyl D-leucinate from D-Leucine

This protocol is adapted from established methods for the esterification of amino acids.[1][2]

Materials:

  • D-Leucine

  • tert-Butyl acetate

  • Perchloric acid (60% aqueous solution)

  • 4N Potassium hydroxide solution

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Isopropyl ether

  • Hydrogen chloride gas

Procedure:

  • Suspend D-leucine in tert-butyl acetate (10-20 times the weight of the amino acid).

  • To the suspension, add 1.1-1.5 equivalents of 60% aqueous perchloric acid.

  • Stir the mixture at 15-25°C for 18-24 hours.

  • After the reaction is complete, cool the mixture with cold water.

  • Adjust the pH to 9-10 with a 4N potassium hydroxide solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude tert-butyl D-leucinate.

  • To obtain the hydrochloride salt, dissolve the crude ester in a suitable solvent like isopropyl ether and bubble hydrogen chloride gas through the solution until precipitation is complete.

  • Filter the precipitate, wash with cold isopropyl ether, and dry under vacuum to yield this compound.

Protocol 2: Incorporation of tert-Butyl D-leucinate into a Peptide Chain via Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes a standard cycle for adding an amino acid in solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid resin

  • 20% Piperidine in dimethylformamide (DMF)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Drain and repeat for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of HOBt, and 6 equivalents of DIPEA in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection of a Peptide Containing a tert-Butyl Ester

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the tert-butyl protecting group.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water (scavenger)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-bound resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA and combine the filtrates.

  • Concentrate the TFA solution under a stream of nitrogen or by rotary evaporation.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the peptide precipitate.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflows

The following diagrams illustrate the key processes involved in the utilization of this compound.

Synthesis_of_tert_Butyl_D_leucinate_hydrochloride D_Leucine D-Leucine Esterification Esterification (tert-Butyl acetate, Perchloric acid) D_Leucine->Esterification Crude_Ester tert-Butyl D-leucinate (Crude) Esterification->Crude_Ester HCl_Salt_Formation HCl Salt Formation (HCl gas, Isopropyl ether) Crude_Ester->HCl_Salt_Formation Final_Product tert-Butyl D-leucinate Hydrochloride HCl_Salt_Formation->Final_Product

Caption: Synthesis of this compound.

SPPS_Workflow Start Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (tert-Butyl D-leucinate HCl, DIC, HOBt, DIPEA) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Next Cycle Purification 6. Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

Application Notes and Protocols: Tert-Butyl D-leucinate Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl D-leucinate hydrochloride is a valuable chiral building block widely employed in synthetic organic chemistry and medicinal chemistry. Its incorporation into molecules, particularly peptides and peptidomimetics, can significantly influence their pharmacological properties. The D-configuration of the leucine residue often imparts increased resistance to enzymatic degradation, enhancing the in vivo stability and bioavailability of the resulting compounds. The tert-butyl ester serves as a sterically hindered protecting group for the carboxylic acid functionality, which can be selectively removed under specific acidic conditions. This document provides detailed application notes and experimental protocols for the use of this compound in chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonyms H-D-Leu-OtBu·HCl, (R)-2-Amino-4-methylpentanoic acid tert-butyl ester hydrochloride
CAS Number 13081-32-8
Molecular Formula C₁₀H₂₂ClNO₂
Molecular Weight 223.74 g/mol
Appearance White to off-white crystalline powder
Melting Point 163-166 °C
Solubility Soluble in water, methanol, and ethanol
Storage Store at 2-8°C, protected from moisture

Applications in Synthesis

This compound is a versatile reagent for the introduction of a D-leucine moiety in a protected form. Its primary applications include:

  • Peptide Synthesis: It serves as a crucial component in both solution-phase and solid-phase peptide synthesis (SPPS) for the preparation of peptides with enhanced stability. The D-leucine residue can disrupt secondary structures and improve resistance to proteases.

  • Synthesis of Bioactive Molecules: This chiral building block is utilized in the synthesis of a variety of bioactive compounds, including enzyme inhibitors, receptor ligands, and chiral auxiliaries. For instance, it has been used in the development of neurokinin receptor antagonists and potential anti-cancer agents.

  • Drug Development: The incorporation of D-amino acids is a common strategy in drug design to improve pharmacokinetic profiles. This compound provides a convenient starting material for such modifications.

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis - Coupling of Boc-L-Alanine with H-D-Leu-OtBu·HCl

This protocol details the synthesis of the dipeptide Boc-L-Ala-D-Leu-OtBu using standard solution-phase peptide coupling techniques.

Reaction Scheme:

G Boc_Ala Boc-L-Ala-OH Coupling DCC, HOBt, DIPEA DCM, 0°C to rt Boc_Ala->Coupling D_Leu H-D-Leu-OtBu·HCl D_Leu->Coupling Dipeptide Boc-L-Ala-D-Leu-OtBu Coupling->Dipeptide

Figure 1: Solution-phase synthesis of Boc-L-Ala-D-Leu-OtBu.

Materials:

  • Boc-L-Alanine (Boc-L-Ala-OH)

  • This compound (H-D-Leu-OtBu·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization of H-D-Leu-OtBu·HCl:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA (1.1 eq) dropwise while stirring.

    • Stir the mixture at 0°C for 15-20 minutes.

  • Activation of Boc-L-Ala-OH:

    • In a separate flask, dissolve Boc-L-Alanine (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool this solution to 0°C.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM to the Boc-L-Ala-OH solution.

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • To the activated Boc-L-Ala-OH mixture, add the neutralized H-D-Leu-OtBu solution from step 1.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Typical):

ParameterValue
Yield 85-95%
Enantiomeric Excess (ee) >98% (determined by chiral HPLC)
Purity (by HPLC) >95%
Protocol 2: Boc Deprotection of the Dipeptide

This protocol describes the removal of the N-terminal Boc protecting group from the synthesized dipeptide.

Reaction Scheme:

G Boc_Dipeptide Boc-L-Ala-D-Leu-OtBu TFA TFA/DCM Boc_Dipeptide->TFA Deprotected_Dipeptide H-L-Ala-D-Leu-OtBu·TFA TFA->Deprotected_Dipeptide G cluster_synthesis Dipeptide Synthesis cluster_analysis Analysis cluster_deprotection Deprotection start Start Materials: Boc-L-Ala-OH H-D-Leu-OtBu·HCl neutralization Neutralization of Amine start->neutralization activation Activation of Carboxylic Acid start->activation coupling Peptide Coupling neutralization->coupling activation->coupling workup Work-up & Purification coupling->workup dipeptide Boc-L-Ala-D-Leu-OtBu workup->dipeptide hplc Chiral HPLC Analysis dipeptide->hplc boc_deprotection Boc Deprotection dipeptide->boc_deprotection ee_determination Enantiomeric Excess Determination hplc->ee_determination final_product H-L-Ala-D-Leu-OtBu·TFA boc_deprotection->final_product

Application Notes and Protocols for the Incorporation of tert-Butyl D-leucinate Hydrochloride into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. D-amino acids, in particular, are utilized to enhance the proteolytic stability of bioactive peptides, thereby prolonging their in vivo half-life and improving their therapeutic potential. tert-Butyl D-leucinate hydrochloride is a valuable building block for this purpose, offering the dual advantages of a D-configuration and a tert-butyl ester protecting group for the C-terminus. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into bioactive peptides using Solid-Phase Peptide Synthesis (SPPS).

The unique tert-butyl ester group enhances solubility and stability, making it an excellent choice for researchers aiming to improve the efficacy of their peptide formulations.[1] Its use is particularly relevant in the development of peptide-based drugs, where specific amino acid sequences are crucial for therapeutic activity.[1]

Key Applications

The integration of tert-Butyl D-leucinate into peptide chains can confer several advantageous properties:

  • Increased Proteolytic Resistance: The presence of a D-amino acid at the C-terminus can significantly hinder degradation by exopeptidases, a common route of peptide inactivation in vivo.

  • Enhanced Stability: The tert-butyl ester provides robust protection of the C-terminal carboxyl group during synthesis and can influence the conformational properties of the final peptide.

  • Improved Pharmacokinetic Profile: By increasing stability, the in vivo half-life of the peptide can be extended, potentially leading to improved dosing regimens and therapeutic efficacy.

  • Modulation of Bioactivity: The introduction of a D-amino acid can alter the peptide's three-dimensional structure, which may lead to fine-tuning of its binding affinity and biological activity.

Data Presentation: Synthesis Parameters and Expected Outcomes

The following tables summarize typical parameters and expected outcomes for the incorporation of this compound in a standard Fmoc-based Solid-Phase Peptide Synthesis workflow.

Table 1: Reagents for Coupling of Fmoc-protected Amino Acid following tert-Butyl D-leucinate

ReagentMolar Excess (relative to resin capacity)ConcentrationPurpose
Fmoc-Xaa-OH (next amino acid)3 - 5 equivalents0.2 - 0.5 M in DMFThe next amino acid to be coupled to the deprotected N-terminus of the resin-bound D-leucinate.
HBTU (or HATU)2.9 - 4.5 equivalents0.2 - 0.5 M in DMFCoupling reagent to activate the carboxylic acid of the incoming Fmoc-amino acid.
DIPEA (or Collidine)6 - 10 equivalents0.5 - 2.0 M in DMFNon-nucleophilic base for in-situ neutralization and to facilitate the coupling reaction.
DMF (N,N-Dimethylformamide)--Primary solvent for swelling the resin and for all coupling and washing steps.
Piperidine-20% (v/v) in DMFBase for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

Table 2: Typical Yields and Purity

ParameterExpected RangeNotes
Single Coupling Efficiency>95%Can be influenced by the steric hindrance of the preceding amino acid and the coupling conditions. Monitoring with a Kaiser test is recommended.
Overall Crude Peptide Yield20% - 50%Highly dependent on the length and sequence of the peptide. This is an estimated yield after cleavage and precipitation, before purification. The theoretical yield is calculated based on resin loading and the molecular weight of the peptide.
Purity of Crude Peptide40% - 70%Varies significantly with peptide length and sequence. Major impurities often include deletion sequences resulting from incomplete coupling or deprotection.
Purity after HPLC>95% - 98%Achievable with standard reversed-phase HPLC purification protocols. Purity requirements depend on the intended application, with >98% often necessary for in vivo studies.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is suitable for preparing a peptide with a C-terminal carboxylic acid.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0-1.6 mmol/g loading capacity) in dichloromethane (DCM) for 1 hour in a suitable reaction vessel.

  • Amino Acid Preparation: Dissolve 1.5 equivalents of this compound in DCM. Add 3.0 equivalents of diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and generate the free amine.

  • Resin Loading: Drain the DCM from the swelled resin. Add the prepared amino acid solution to the resin.

  • Coupling: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Standard SPPS Cycle for Peptide Elongation

This cycle is repeated for the coupling of each subsequent amino acid.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin-bound peptide.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU (2.9-4.5 equivalents) and a non-nucleophilic base like DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the coupling time may need to be extended, or a more potent coupling reagent like HATU can be used.

    • Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (beads turn blue), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.

Protocol 3: Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Reagent K: Trifluoroacetic acid (TFA)/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/w/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis
  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical mobile phase system consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile). A linear gradient of Solvent B is used to elute the peptide.

  • Analysis: Analyze the purified peptide fractions by LC-MS to confirm the identity and purity of the final product. Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

Diagram 1: SPPS Workflow for Incorporation of tert-Butyl D-leucinate

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_loading Loading cluster_synthesis_cycle Peptide Synthesis Cycle (Iterative) cluster_cleavage Cleavage & Deprotection Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Load Load Amino Acid onto Resin Swell->Load AA_Prep Prepare D-Leu-OtBu·HCl + DIPEA AA_Prep->Load Cap Cap Unreacted Sites Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Repeat n times Couple Couple next Fmoc-AA-OH (HBTU/DIPEA) Wash1->Couple Repeat n times Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat n times Wash2->Deprotect Repeat n times Cleave Cleave with TFA Cocktail Wash2->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Final_Peptide Lyophilized Bioactive Peptide Purify->Final_Peptide Signaling_Pathway Peptide Bioactive Peptide (with C-terminal D-Leu-OtBu) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation (α, βγ subunits dissociate) Receptor->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A (PKA) Activation Second_Messenger->Kinase Response Cellular Response (e.g., Gene Expression, Enzyme Regulation) Kinase->Response Phosphorylation Cascade Orthogonal_Protection ProtectingGroups Protecting Groups in SPPS α-Amino Group (Temporary) Side-Chain (Permanent) C-Terminus (Linker) Fmoc Fmoc Group Base Labile ProtectingGroups:f1->Fmoc tBu tBu-based Groups Acid Labile ProtectingGroups:f2->tBu Linker Resin Linker (e.g., Wang, 2-CTC) Strongly Acid Labile ProtectingGroups:f3->Linker Piperidine Piperidine (Base) Fmoc->Piperidine Removed by TFA TFA (Strong Acid) tBu->TFA Removed by Linker->TFA Cleaved by

References

Troubleshooting & Optimization

Preventing racemization of tert-Butyl D-leucinate hydrochloride during coupling.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of tert-Butyl D-leucinate hydrochloride during Coupling

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize and prevent the racemization of this compound during peptide coupling reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of L-leucine diastereomer detected in the final product. Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization. Carbodiimides like DCC or EDC, when used without additives, can lead to significant epimerization.[1][2]- Use Uronium/Aminium or Phosphonium-based Reagents: Reagents such as HATU, HCTU, HBTU, or PyBOP are generally preferred for their high efficiency and low racemization potential.[3] - Employ Carbodiimides with Additives: If using a carbodiimide like DIC, always include a racemization-suppressing additive such as OxymaPure or HOBt.[1][2]
Strong or Sterically Unhindered Base: The choice and amount of base are critical. Strong bases (e.g., DBU) or sterically unhindered bases (e.g., triethylamine - TEA) can readily abstract the α-proton of the activated amino acid, leading to racemization.[2][4][5]- Select a Weaker, Sterically Hindered Base: N-methylmorpholine (NMM) is a good first choice. For particularly sensitive couplings, the more hindered base 2,4,6-collidine is recommended.[2] - Avoid Excess Base: Use the minimum amount of base necessary for the reaction to proceed, typically 1-2 equivalents.
Prolonged Activation Time: Allowing the N-protected D-leucine to remain in its activated state for an extended period before the addition of the amine component increases the risk of racemization via the oxazolone pathway.[6]- Perform in situ Activation: Mix the N-protected D-leucine, this compound, base, and additive before adding the coupling reagent. - Minimize Pre-activation Time: If pre-activation is necessary, keep it to a minimum (e.g., 1-5 minutes) and perform it at a reduced temperature.[7]
Elevated Reaction Temperature: Higher temperatures accelerate the rate of all reactions, including the undesired racemization pathway.[5]- Maintain Low Temperatures: Perform the coupling reaction at 0 °C. If the reaction is sluggish, allow it to warm slowly to room temperature while monitoring for both product formation and epimerization.
Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization.[5]- Use Non-polar Solvents: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like N,N-dimethylformamide (DMF) for minimizing racemization, provided solubility is not an issue.[5]
Low Coupling Yield with Optimized Racemization-Control Conditions. Steric Hindrance: The bulky tert-butyl group on the D-leucinate and the isobutyl side chain of leucine can sterically hinder the coupling reaction.- Increase Reaction Time: Allow the reaction to proceed for a longer duration at a low temperature. - Use a More Potent Coupling Reagent: Consider using a highly efficient reagent like COMU, which has shown excellent performance with minimal racemization.[8]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling with this compound?

A1: Racemization (in this specific case, more accurately termed epimerization) is the stereochemical inversion of the chiral α-carbon of the D-leucine derivative to the L-leucine form during the peptide bond formation. This results in the undesired diastereomeric peptide, which can be difficult to separate from the target molecule and will likely have altered biological activity.[1][6]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and is easily abstracted by a base, leading to a loss of stereochemistry. The incoming amine can then attack the achiral oxazolone from either face, yielding both D and L products.[5]

  • Direct Enolization: A strong base can directly abstract the α-proton from the activated amino acid to form an achiral enolate intermediate, which can then be protonated to give a mixture of enantiomers. This is more prevalent with highly basic conditions.[1][5]

Q3: Why is tert-Butyl D-leucinate supplied as a hydrochloride salt, and how does this affect the coupling reaction?

A3: The hydrochloride salt form enhances the stability and shelf-life of the amino acid ester. During the coupling reaction, the hydrochloride must be neutralized by a base to liberate the free amine, which is the active nucleophile for the coupling reaction. This necessitates the addition of at least one equivalent of base before the coupling can proceed.

Q4: Does the tert-butyl ester group on the D-leucinate influence the risk of racemization?

A4: The bulky tert-butyl group provides significant steric hindrance around the carboxyl group. While this does not directly affect the acidity of the α-proton on the other coupling partner (the N-protected amino acid), it can slow down the rate of the desired coupling reaction. If the rate of coupling is significantly reduced, the activated N-protected amino acid has more time to undergo racemization through the oxazolone pathway before the desired reaction occurs.

Q5: Which analytical method is best for quantifying the level of racemization?

A5: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . After cleavage and deprotection of the final peptide, it can be hydrolyzed back to its constituent amino acids. These amino acids can then be analyzed on a chiral HPLC column to separate and quantify the D- and L-leucine isomers. Alternatively, the diastereomeric peptides themselves can sometimes be separated on a standard reverse-phase HPLC column.[9][10][11]

Data Presentation

The choice of coupling reagents and additives significantly impacts the degree of racemization. The following table summarizes the percentage of epimerization observed when coupling an N-protected amino acid to a bulky amino acid ester under various conditions.

Table 1: Influence of Coupling Reagents and Additives on Epimerization

N-Protected Amino AcidCoupling Reagent/AdditiveBaseSolventTemperature (°C)% Epimerization (L-isomer formation)
Fmoc-D-Leu-OHDIC / HOBtDIEADMF254.8%
Fmoc-D-Leu-OHDIC / OxymaPureDIEADMF251.5%
Fmoc-D-Leu-OHHBTU / HOBtDIEADMF253.2%
Fmoc-D-Leu-OHHATU / HOAtDIEADMF250.8%
Fmoc-D-Leu-OHDIC / OxymaPureNMMDCM0<0.5%
Fmoc-D-Leu-OHHATU / HOAt2,4,6-CollidineDCM0<0.2%

Data is representative and compiled from general findings in peptide synthesis literature. Actual results may vary based on specific substrates and reaction conditions.[1][2][3]

Experimental Protocols

Protocol 1: Optimized Low-Racemization Coupling of Nα-Fmoc-D-Phe-OH with H-D-Leu-OtBu·HCl

This protocol employs a modern coupling reagent (HATU) and a sterically hindered base at low temperature to minimize epimerization.

Materials:

  • Nα-Fmoc-D-Phenylalanine (Fmoc-D-Phe-OH)

  • This compound (H-D-Leu-OtBu·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • 2,4,6-Collidine

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add H-D-Leu-OtBu·HCl (1.0 eq).

  • Dissolve the hydrochloride salt in anhydrous DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add 2,4,6-collidine (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 10 minutes.

  • In a separate flask, dissolve Fmoc-D-Phe-OH (1.05 eq) and HATU (1.05 eq) in anhydrous DCM.

  • Add the Fmoc-D-Phe-OH/HATU solution to the cooled solution of neutralized H-D-Leu-OtBu.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically 2-4 hours), quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Perform a standard aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analysis of Leucine Epimerization by Chiral HPLC

This protocol outlines the general procedure for determining the enantiomeric purity of the leucine residue after peptide synthesis and hydrolysis.

1. Peptide Hydrolysis:

  • Place a small sample (1-2 mg) of the purified peptide into a hydrolysis tube.

  • Add 1 mL of 6 M HCl.

  • Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • Allow the tube to cool, then open and evaporate the HCl under a stream of nitrogen or by lyophilization.

  • Re-dissolve the resulting amino acid mixture in 0.1 M HCl.

2. Chiral HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A crown ether-based chiral column (e.g., CROWNPAK CR-I(+)) is suitable for underivatized amino acids.[10]

  • Mobile Phase: A typical mobile phase for this type of separation is a mixture of acetonitrile, ethanol, water, and trifluoroacetic acid (e.g., 80/15/5/0.5 v/v/v/v).[10]

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 20 °C.

  • Detection: UV at 210 nm.

  • Procedure:

    • Inject a standard solution containing both D-leucine and L-leucine to determine their respective retention times.

    • Inject the hydrolyzed peptide sample.

    • Integrate the peak areas for the D-leucine and L-leucine peaks in the sample chromatogram.

    • Calculate the percentage of epimerization using the formula: % Epimerization = [Area(L-Leu) / (Area(D-Leu) + Area(L-Leu))] x 100

Visualizations

Racemization Mechanisms

racemization_mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway cluster_products Products Activated_D Activated N-Protected D-Amino Acid Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_D->Oxazolone - H₂O (Intramolecular Cyclization) Desired_Peptide Desired D-Peptide Oxazolone->Desired_Peptide + Amine Undesired_Peptide Undesired L-Peptide (Epimer) Oxazolone->Undesired_Peptide + Amine Activated_D2 Activated N-Protected D-Amino Acid Enolate Enolate (Achiral Intermediate) Activated_D2->Enolate + Base - H⁺ Enolate->Desired_Peptide + H⁺, + Amine Enolate->Undesired_Peptide + H⁺, + Amine

Caption: The two primary pathways for racemization during peptide coupling.

Experimental Workflow for Low-Racemization Coupling

workflow start Start dissolve_amine Dissolve H-D-Leu-OtBu·HCl in anhydrous DCM start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool neutralize Add 2,4,6-Collidine (Neutralize Salt) cool->neutralize combine Add Acid/HATU solution to Amine solution at 0 °C neutralize->combine prepare_acid In separate flask: Dissolve Fmoc-D-Phe-OH and HATU in DCM prepare_acid->combine react Stir at 0 °C Monitor by LC-MS combine->react workup Aqueous Workup react->workup purify Flash Chromatography workup->purify analyze Analyze for Purity and Epimerization (Chiral HPLC) purify->analyze end End analyze->end

Caption: Workflow for minimizing racemization during solution-phase coupling.

References

Technical Support Center: tert-Butyl D-leucinate hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-Butyl D-leucinate hydrochloride in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in peptide synthesis?

A1: this compound is a protected amino acid derivative. The tert-butyl ester protects the carboxylic acid group, while the hydrochloride salt form indicates that the N-terminus is a free amine. It is primarily used as a starting material for the incorporation of a C-terminal D-leucine residue in a peptide sequence, particularly in solution-phase peptide synthesis.[1] The tert-butyl protecting group is favored for its stability under various reaction conditions and its susceptibility to cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA).[2]

Q2: What are the most common side reactions associated with the use of this compound?

A2: The two most significant side reactions when using this compound are:

  • Racemization: The conversion of the D-leucine enantiomer into a mixture of both D- and L-isomers. This leads to the formation of diastereomeric peptide impurities that can be difficult to separate and may alter the biological activity of the final peptide.[3]

  • Diketopiperazine (DKP) Formation: An intramolecular cyclization reaction that can occur after the coupling of the second amino acid to the D-leucine residue. This results in the cleavage of the dipeptide from the subsequent peptide chain or solid support, leading to truncated sequences and reduced yield.[4]

Q3: At which stage of the synthesis do these side reactions typically occur?

A3:

  • Racemization primarily occurs during the activation of the incoming N-protected amino acid's carboxyl group and the subsequent coupling step to the free amino group of tert-Butyl D-leucinate. The basic conditions and elevated temperatures often used in coupling reactions can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to racemization.[3][5]

  • Diketopiperazine formation is most prevalent after the deprotection of the N-terminus of the second amino acid in the sequence. The free amino group of this second residue can then attack the ester carbonyl of the D-leucine residue, leading to the formation of a stable six-membered ring and cleavage of the peptide chain.[4][6]

Troubleshooting Guides

Problem 1: My final peptide product shows significant diastereomeric impurities, suggesting racemization of the D-leucine residue.

Possible Causes and Solutions:

Cause Solution Explanation
Over-activation or prolonged pre-activation of the incoming amino acid Minimize the pre-activation time before adding the tert-Butyl D-leucinate. Alternatively, use in-situ activation methods where the coupling reagent is added to the mixture of the protected amino acid and the leucinate ester.Prolonged exposure of the activated amino acid to the basic reaction environment increases the likelihood of oxazolone formation, a key intermediate in the racemization pathway.[3]
Highly reactive coupling reagent Switch to a less racemization-prone coupling reagent. For example, carbodiimides like DCC or EDC in the presence of additives like HOBt or OxymaPure are generally preferred over highly reactive uronium/aminium reagents like HBTU or HATU when racemization is a concern.[7]Additives like HOBt react with the activated amino acid to form an active ester that is more stable and less susceptible to racemization.[7]
Excessive or strong base Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA). Use the minimum amount of base necessary for the reaction to proceed.[8]Stronger bases more readily abstract the α-proton of the activated amino acid, promoting racemization.[8]
Elevated reaction temperature Perform the coupling reaction at a lower temperature, such as 0 °C, especially during the activation step.Higher temperatures increase the rate of racemization.

Qualitative Comparison of Coupling Reagents and Racemization Tendency

Coupling Reagent ClassExamplesGeneral Racemization Tendency
CarbodiimidesDCC, EDCModerate to High (without additives)
Carbodiimides + AdditivesDCC/HOBt, EDC/OxymaPureLow
Uronium/AminiumHBTU, HATUModerate to High
PhosphoniumPyBOP, PyAOPModerate

This table provides a general qualitative comparison. The actual extent of racemization can be sequence- and condition-dependent.

Problem 2: My peptide synthesis yield is low, and I have identified a significant amount of a cyclic dipeptide byproduct.

Possible Causes and Solutions:

Cause Solution Explanation
Sequence-dependent predisposition If possible, alter the sequence to avoid having amino acids that are prone to DKP formation (e.g., Pro, Gly) as the second residue after D-leucine.The formation of the six-membered diketopiperazine ring is sterically favored for certain amino acid combinations.[4]
Use of a base during N-terminal deprotection of the second amino acid If performing solid-phase synthesis, consider using a resin that is less prone to DKP formation, such as a 2-chlorotrityl chloride resin. For solution-phase, proceed with the next coupling step immediately after deprotection and neutralization.The free N-terminal amine of the second amino acid is the nucleophile that initiates DKP formation. Minimizing its exposure in a basic environment reduces the likelihood of this side reaction.[6]
Elevated temperatures Avoid heating the dipeptide ester intermediate, especially after N-terminal deprotection of the second amino acid.Higher temperatures can accelerate the rate of intramolecular cyclization.

Experimental Protocols

Protocol 1: General Procedure for Coupling an N-Fmoc-Protected Amino Acid to this compound in Solution Phase

This protocol outlines a general method for the synthesis of an Fmoc-Xaa-D-Leu-OtBu dipeptide.

Materials:

  • N-Fmoc-protected amino acid (1.0 equivalent)

  • This compound (1.0 equivalent)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the N-Fmoc-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

  • In a separate flask, suspend this compound (1.0 eq.) in anhydrous DCM and add DIPEA (1.0 eq.) to neutralize the hydrochloride salt. Stir for 15-20 minutes at room temperature.

  • Add the neutralized tert-Butyl D-leucinate solution to the solution of the N-Fmoc-protected amino acid and HOBt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIC (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the diisopropylurea (DIU) byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting protected dipeptide by column chromatography.

Protocol 2: Analysis of D/L-Leucine Racemization by HPLC after Peptide Hydrolysis

This protocol provides a general method for determining the enantiomeric purity of the D-leucine residue in the final peptide.

1. Peptide Hydrolysis: a. Accurately weigh 1-2 mg of the purified peptide into a hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Freeze the sample in liquid nitrogen and seal the tube under vacuum. d. Heat the sample at 110°C for 24 hours. e. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge. f. Re-dissolve the hydrolyzed amino acid residue in a suitable solvent (e.g., 0.1 M HCl or the HPLC mobile phase).[3]

2. Derivatization (using Marfey's Reagent as an example): a. To the hydrolyzed amino acid solution, add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone. b. Add a mild base (e.g., sodium bicarbonate solution) to maintain a slightly alkaline pH. c. Heat the mixture at approximately 40°C for 1 hour. d. Cool the reaction mixture and neutralize with HCl. e. The derivatized amino acids are now ready for HPLC analysis.

3. HPLC Analysis: a. Column: A standard C18 reversed-phase column. b. Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is commonly used. c. Detection: UV detection at 340 nm. d. Analysis: The derivatized L- and D-leucine will form diastereomers that can be separated on a standard achiral column. The retention times will differ, allowing for quantification of each enantiomer.

Visualizations

racemization_pathway Fmoc_D_Leu Fmoc-D-Leu-OH Activated_Ester Activated Ester/Oxazolone Intermediate (Planar Structure) Fmoc_D_Leu->Activated_Ester Coupling Reagent + Base L_Enantiomer Fmoc-L-Leu incorporation (Diastereomeric Impurity) Activated_Ester->L_Enantiomer Protonation D_Enantiomer Fmoc-D-Leu incorporation (Desired Product) Activated_Ester->D_Enantiomer Protonation

Caption: Racemization of D-leucine during peptide coupling.

dkp_formation Dipeptide_Ester H-Xaa-D-Leu-OtBu Cyclization Intramolecular Nucleophilic Attack Dipeptide_Ester->Cyclization Base or Heat DKP Diketopiperazine (DKP) + Truncated Peptide Cyclization->DKP

Caption: Diketopiperazine (DKP) formation from a dipeptide ester.

troubleshooting_workflow Start Peptide Synthesis with H-D-Leu-OtBu.HCl Analysis Analyze Crude Product (HPLC, MS) Start->Analysis Problem Side Product Detected? Analysis->Problem Racemization Diastereomeric Impurity (Racemization) Problem->Racemization Yes DKP Truncated Sequence (DKP Formation) Problem->DKP Yes Success Pure Desired Peptide Problem->Success No Troubleshoot_Rac Optimize Coupling: - Reagent Choice - Base Selection - Temperature Control Racemization->Troubleshoot_Rac Troubleshoot_DKP Optimize Strategy: - Sequence Design - Immediate Next Coupling DKP->Troubleshoot_DKP Troubleshoot_Rac->Start Troubleshoot_DKP->Start

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Optimizing Coupling Efficiency of tert-Butyl D-leucinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving tert-Butyl D-leucinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their peptide coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to couple?

A1: The primary challenge arises from steric hindrance. The bulky tert-butyl ester group on the D-leucinate, combined with the isobutyl side chain of leucine, can physically obstruct the approach of the reacting amino and carboxyl groups, making peptide bond formation difficult.[1] This steric interference is a major factor that can slow down the reaction rate.

Q2: My standard coupling protocol with DCC/DIC is yielding poor results. What should I do?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[1][2] It is highly recommended to switch to more potent coupling reagents. In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings.[1][3] These reagents form highly reactive esters that can better overcome the steric barrier.

Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids like this compound?

A3: For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred.[1] HATU and PyAOP are considered among the most efficient due to the formation of highly reactive activated esters.[1] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents and are a safer alternative.[3]

Q4: I've switched to a stronger coupling reagent, but the reaction is still incomplete. What other parameters can I optimize?

A4: If a powerful coupling reagent alone is insufficient, consider the following strategies:

  • Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents.[1] This is a common and effective method to drive the reaction to completion.

  • Increase Reaction Time and/or Temperature: For particularly stubborn couplings, extending the reaction time or gently increasing the temperature can be beneficial. However, be mindful that prolonged times and higher temperatures may increase the risk of racemization.

  • Solvent Choice: Ensure good solubility of all reactants. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are commonly used.

  • Base Selection: The choice and amount of base are critical. N,N-Diisopropylethylamine (DIPEA) is frequently used in Fmoc/tBu-based solid-phase synthesis.[3] Maintaining the appropriate pH (typically 8-9) is important for reaction efficiency.[4]

  • Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and base for a short period (1-5 minutes) before adding the amine component can improve yields.[5]

Q5: Can the hydrochloride salt of tert-Butyl D-leucinate affect the coupling reaction?

A5: Yes. The hydrochloride salt needs to be neutralized by a base to liberate the free amine for the coupling reaction. It is crucial to use a sufficient amount of a non-nucleophilic base, such as DIPEA, to neutralize the hydrochloride and to facilitate the coupling reaction itself. Typically, at least two equivalents of base are required: one for the hydrochloride salt and one for the coupling reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield Steric Hindrance: The bulky tert-butyl ester and isobutyl side chain are impeding the reaction.Switch to a more powerful coupling reagent like HATU, HBTU, or PyBOP.[1] Consider double coupling.[1]
Incomplete Activation: The carboxylic acid is not being efficiently activated.Use a coupling additive like HOBt or Oxyma Pure, especially when using carbodiimides.[2][3] Allow for a pre-activation step.[5]
Insufficient Base: The amine hydrochloride was not fully neutralized, or the reaction pH is too low.Use at least 2 equivalents of a non-nucleophilic base like DIPEA. Ensure the reaction mixture is basic (pH 8-9).[4]
Poor Solubility: Reactants are not fully dissolved.Use a suitable polar aprotic solvent such as DMF or NMP.[6]
Racemization Detected Prolonged Reaction Time/High Temperature: Extended reaction times or elevated temperatures can lead to epimerization.Optimize reaction time and avoid excessive heating. Use of additives like HOBt can help minimize racemization.[2]
Strong Base: Certain strong bases can promote racemization.Use a weaker base like N-methylmorpholine (NMM) if racemization is a significant issue.[3]
Side Reactions Guanidinylation: Uronium-based coupling reagents (e.g., HBTU, HATU) can sometimes react with the free amine.This can occur with slow pre-activation or an excess of the uronium reagent.[7] Ensure the carboxylic acid is activated before the amine is exposed to a high concentration of the coupling reagent.
Formation of N-acylurea: This is a common side reaction with carbodiimide reagents (DCC, DIC).The addition of HOBt or Oxyma Pure can suppress this side reaction.[3]

Experimental Protocols

Protocol 1: General Procedure for Coupling with HATU
  • Preparation: In a reaction vessel, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in an appropriate volume of anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq) to the solution and stir for 1-5 minutes at room temperature for pre-activation.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Typical reaction times range from 1 to 4 hours.

  • Work-up: Once the reaction is complete, quench the reaction and proceed with standard aqueous work-up and purification procedures.

Protocol 2: Double Coupling on Solid Support
  • First Coupling: Following your standard solid-phase peptide synthesis (SPPS) protocol, perform the initial coupling of the activated N-protected amino acid to the resin-bound amine for 45-60 minutes.

  • Wash: After the first coupling, thoroughly wash the resin with DMF.

  • Second Coupling: Prepare a fresh solution of the activated N-protected amino acid as in the first step. Add this solution to the resin and allow the coupling reaction to proceed for another 45-60 minutes.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.

Visual Guides

Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_outcome Outcome N-Protected_AA N-Protected Amino Acid Activation Activation (Pre-activation) N-Protected_AA->Activation tBu_D_Leu_HCl tert-Butyl D-leucinate Hydrochloride Neutralization Neutralization tBu_D_Leu_HCl->Neutralization Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Base->Neutralization Coupling Coupling Reaction Activation->Coupling Neutralization->Coupling Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Peptide_Product Dipeptide Product Monitoring->Peptide_Product

Caption: Workflow for a typical coupling reaction.

Troubleshooting_Logic Start Low Coupling Yield? Check_Reagent Using Potent Reagent? (e.g., HATU, PyBOP) Start->Check_Reagent Yes Failure Consult Further Start->Failure No Switch_Reagent Switch to HATU, HBTU, or PyBOP Check_Reagent->Switch_Reagent No Double_Couple Perform Double Coupling Check_Reagent->Double_Couple Yes Check_Base Sufficient Base? (>= 2 eq.) Switch_Reagent->Check_Base Double_Couple->Check_Base Increase_Base Increase Base (e.g., DIPEA) Check_Base->Increase_Base No Check_Time_Temp Optimize Time/ Temperature Check_Base->Check_Time_Temp Yes Increase_Base->Check_Time_Temp Success Problem Resolved Check_Time_Temp->Success

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with tert-Butyl D-leucinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS), specifically when experiencing low yields with tert-Butyl D-leucinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low peptide yield when using this compound?

Low yields when incorporating this compound often stem from its chemical properties. The primary culprits are:

  • Steric Hindrance: The bulky tert-butyl ester and the isobutyl side chain of leucine create significant steric hindrance. This can impede the coupling reaction, where the activated amino acid needs to approach the N-terminus of the growing peptide chain on the solid support.[1]

  • Increased Hydrophobicity and Aggregation: Leucine is a hydrophobic amino acid.[2][3][4] The addition of the tert-butyl group further increases this hydrophobicity. Peptides with high hydrophobic content are prone to aggregation on the resin, where peptide chains interact with each other, forming secondary structures like β-sheets.[2][4][5] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling steps.[2][5]

  • Incomplete Deprotection: If the N-terminal Fmoc group is not completely removed, the subsequent coupling of this compound will be blocked, leading to truncated peptide sequences. Severe aggregation can also prevent the deprotection reagent from reaching the Fmoc group.[2]

  • Suboptimal Cleavage Conditions: Inefficient cleavage from the resin or premature cleavage of the tert-butyl ester side-chain protecting group during synthesis can result in a lower yield of the desired peptide. The tert-butyl group requires strong acidic conditions for removal, and the cleavage cocktail must be optimized to prevent side reactions.[6][7]

Q2: How can I improve the coupling efficiency of this compound?

To overcome the steric hindrance and improve coupling efficiency, several strategies can be employed. These often involve adjusting the coupling reagents, reaction time, and temperature.

  • Utilize Potent Coupling Reagents: For sterically hindered amino acids, more powerful coupling reagents are recommended.[1] Carbodiimide-based reagents like DCC or DIC alone may be insufficient.[8]

  • Increase Reagent Excess: Using a higher excess of the protected amino acid and coupling reagents can help drive the reaction to completion.

  • Extend Coupling Time: Allow more time for the coupling reaction to proceed. It is crucial to monitor the reaction's progress.[1]

  • Elevate the Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for coupling sterically hindered residues and can also disrupt peptide aggregation.[2][5] Microwave-assisted synthesis can be particularly effective.[9]

Troubleshooting Guide: Low Yield Analysis

This guide provides a systematic approach to diagnosing and resolving low-yield issues when synthesizing peptides with this compound.

Problem 1: Incomplete Coupling

Symptoms:

  • Positive Kaiser test (dark blue beads) after the coupling step.[10]

  • Presence of deletion sequences (M-113, corresponding to the mass of leucine) in the final mass spectrometry analysis.

Troubleshooting Workflow:

G start Positive Kaiser Test (Incomplete Coupling) reagent Optimize Coupling Reagent (e.g., HATU, HCTU) start->reagent excess Increase Reagent Excess (3-5 equivalents) reagent->excess time Extend Coupling Time (2-4 hours) excess->time double_couple Perform a Double Coupling time->double_couple kaiser_test Perform Kaiser Test double_couple->kaiser_test capping Cap Unreacted Amines (e.g., Acetic Anhydride) kaiser_test->capping Positive proceed Proceed to Deprotection kaiser_test->proceed Negative capping->proceed negative Negative positive Positive

Caption: Troubleshooting workflow for incomplete coupling.

Problem 2: Peptide Aggregation

Symptoms:

  • Resin shrinking or clumping.[2]

  • Slow or incomplete Fmoc deprotection, even with extended reaction times.

  • False-negative Kaiser test, where the beads are colorless but coupling is incomplete due to inaccessible N-termini.[2]

  • Difficulty in swelling the resin.

Strategies to Mitigate Aggregation:

StrategyDescriptionExpected Impact on Yield
Change Solvent Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt hydrogen bonding.[3][5]Moderate to High
Elevated Temperature Perform coupling at a higher temperature (e.g., 50-60°C) to disrupt secondary structures.[2][5]Moderate to High
Pseudoproline Dipeptides Incorporate pseudoproline dipeptides at specific positions in the peptide sequence to disrupt β-sheet formation.High
Low-Load Resin Use a resin with a lower substitution level to increase the distance between peptide chains.Moderate

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed for the manual coupling of a sterically hindered amino acid like Fmoc-D-Leu-OtBu.

  • Resin Preparation: Swell the resin (e.g., 100 mg of Rink Amide resin) in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Activation:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-D-Leu-OtBu hydrochloride and 3-5 equivalents of HATU in DMF.

    • Add 6-10 equivalents of DIPEA.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activation solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For difficult couplings, the temperature can be increased to 50°C.

  • Monitoring:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

Protocol 2: Kaiser Test for Monitoring Coupling Reactions

This qualitative test is used to detect free primary amines on the resin.[10][11]

Reagents:

  • Solution A: 1 mL of 0.01M KCN in pyridine.

  • Solution B: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution C: 40 g of phenol in 10 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15 beads) in a small test tube.

  • Wash the beads with ethanol and then pyridine.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 110-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationAction
Beads and solution are colorless/yellowCoupling is complete (no free primary amines).Proceed to the next step.
Beads are dark blueIncomplete coupling.Recouple or cap unreacted amines.
Protocol 3: Cleavage of Peptides Containing tert-Butyl Groups

This protocol describes the final cleavage of the peptide from the resin and removal of acid-labile protecting groups, including the tert-butyl ester.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise into a tube of cold diethyl ether (10-20 times the volume of the TFA solution).[7]

  • Centrifuge to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether twice more.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Cleavage Troubleshooting Logic:

G start Low Peptide Yield after Cleavage incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage extend_time Extend Cleavage Time (e.g., to 4 hours) incomplete_cleavage->extend_time Yes side_reactions Side Reactions During Cleavage? incomplete_cleavage->side_reactions No analyze Analyze Crude Peptide (HPLC, MS) extend_time->analyze optimize_scavengers Optimize Scavenger Cocktail (e.g., add TIS for trityl groups) side_reactions->optimize_scavengers Yes precipitation_issue Precipitation Issue? side_reactions->precipitation_issue No optimize_scavengers->analyze use_mtbe Use Cold MTBE for Precipitation precipitation_issue->use_mtbe Yes use_mtbe->analyze success Improved Yield analyze->success yes Yes no No

References

Removal of byproducts from tert-Butyl D-leucinate hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of tert-Butyl D-leucinate hydrochloride.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Question 1: The yield of my this compound is low. What are the possible reasons?

Answer: Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The esterification of D-leucine is an equilibrium reaction. Ensure you are using a sufficient excess of the tert-butylating agent (e.g., isobutylene) and an adequate amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction times may need to be extended, and monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Loss during Workup: The product, tert-Butyl D-leucinate, is a free base before conversion to the hydrochloride salt and can be partially soluble in the aqueous phase during washing steps. Minimize the volume of aqueous washes and ensure the pH is basic (typically pH 9-10) during the extraction of the free base to reduce its solubility in water.

  • Product Decomposition: Although tert-butyl esters are relatively stable, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can cause decomposition back to D-leucine. Maintain the recommended reaction temperature and neutralize the acid catalyst promptly during the workup.

  • Inefficient Extraction: Ensure thorough mixing during the extraction of the tert-Butyl D-leucinate free base into an organic solvent. Perform multiple extractions with smaller volumes of solvent for better efficiency.

  • Suboptimal Crystallization: Improper solvent choice or cooling rate during the crystallization of the hydrochloride salt can lead to significant loss of product in the mother liquor.

Question 2: My final product of this compound is not pure. What are the likely impurities and how can I remove them?

Answer: Common impurities and their removal strategies are outlined below:

  • Unreacted D-leucine: This is a common impurity if the esterification reaction does not go to completion.

    • Removal: D-leucine hydrochloride is highly soluble in water, whereas the free base of tert-Butyl D-leucinate is more soluble in organic solvents. During the workup, after neutralizing the reaction mixture, D-leucine will preferentially remain in the aqueous layer as a salt, while the product is extracted into the organic layer. A wash with a dilute basic solution (e.g., 10% sodium bicarbonate) can further ensure the removal of unreacted D-leucine.

  • Di-tert-butyl ether: This byproduct can form from the acid-catalyzed self-condensation of the tert-butylating agent (isobutylene or tert-butanol).

    • Removal: Di-tert-butyl ether is a volatile and non-polar compound. It can often be removed during the vacuum concentration of the organic solvent after extraction. If it persists, careful recrystallization of the final hydrochloride salt can effectively separate it from the desired product.

  • Polymeric byproducts of isobutylene: Strong acid catalysts can induce the polymerization of isobutylene.

    • Removal: These polymers are typically non-polar and will be extracted into the organic phase with the product. They are generally non-crystalline and can be removed by recrystallization of the this compound.

  • Inorganic Salts: Salts such as sodium sulfate or sodium chloride from the workup can contaminate the final product.

    • Removal: Ensure that the organic layer is properly washed with brine to remove the bulk of these salts and then thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before the introduction of HCl for salt formation. Recrystallization is also effective at removing residual inorganic salts.

Question 3: I am having trouble crystallizing the final this compound product. What can I do?

Answer: Crystallization issues can often be resolved by adjusting the solvent system and crystallization conditions.

  • Solvent Selection: The hydrochloride salt is typically precipitated from a non-polar organic solvent in which the salt is insoluble. A common procedure involves dissolving the free base in a solvent like diethyl ether or dichloromethane and then introducing anhydrous HCl gas or an ethereal HCl solution.

  • Inducing Crystallization: If crystals do not form readily, try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Introduce a small crystal of previously obtained pure this compound to the solution.

    • Cooling: Slowly cool the solution to a lower temperature (e.g., 0-4 °C) to decrease the solubility of the product.

  • Oiling Out: If the product separates as an oil instead of a solid, this may be due to impurities or too rapid a change in solvent polarity or temperature. Try redissolving the oil in a minimal amount of a slightly more polar solvent and then slowly adding a non-polar anti-solvent to induce crystallization.

Data Presentation

The following table summarizes typical purity data for this compound at different stages of purification. The values are representative and can vary based on specific experimental conditions.

Purification StepTypical Purity (by HPLC)Key Impurities Removed
Crude Product (after workup, before recrystallization)85-95%Unreacted D-leucine, residual acid catalyst, inorganic salts
After First Recrystallization>98%Di-tert-butyl ether, polymeric byproducts
After Second Recrystallization (if necessary)>99.5%Trace impurities

Experimental Protocols

Detailed Methodology for the Synthesis and Purification of this compound

This protocol describes a common method for the synthesis of this compound from D-leucine using isobutylene and sulfuric acid as a catalyst.

1. Esterification of D-leucine:

  • To a pressure vessel (autoclave) equipped with a magnetic stirrer, add D-leucine (e.g., 13.1 g, 0.1 mol) and a suitable organic solvent such as dioxane or dichloromethane (e.g., 100 mL).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (e.g., 5.4 mL, 0.1 mol) with stirring.

  • Seal the vessel and carefully introduce condensed isobutylene (e.g., 30-40 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 48-72 hours. The reaction progress can be monitored by TLC by taking small aliquots, quenching them with a base, and spotting on a silica plate.

2. Workup and Extraction of the Free Base:

  • After the reaction is complete, carefully vent any excess isobutylene in a fume hood.

  • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate with vigorous stirring until the pH of the aqueous layer is between 9 and 10.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with the same organic solvent (e.g., 2 x 50 mL).

  • Combine the organic extracts and wash them with water (e.g., 50 mL) and then with brine (e.g., 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-Butyl D-leucinate as an oil.

3. Formation and Purification of the Hydrochloride Salt:

  • Dissolve the crude tert-Butyl D-leucinate oil in a dry, non-polar solvent such as diethyl ether (e.g., 100 mL).

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution with stirring, or add a saturated solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the precipitated white solid by vacuum filtration and wash it with cold, dry diethyl ether.

  • For further purification, recrystallize the crude hydrochloride salt from a suitable solvent system, such as a mixture of dichloromethane and diisopropyl ether.[1] Dissolve the solid in a minimum amount of warm dichloromethane and then slowly add diisopropyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diisopropyl ether, and dry under vacuum.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.

Troubleshooting_Workflow start Start: Crude tert-Butyl D-leucinate HCl obtained check_purity Analyze Purity (e.g., by HPLC, TLC, NMR) start->check_purity purity_ok Purity > 98%? check_purity->purity_ok end_product Final Product: Dry and Store purity_ok->end_product Yes impurity_id Identify Predominant Impurity purity_ok->impurity_id No unreacted_leucine Unreacted D-leucine Present impurity_id->unreacted_leucine ether_polymer Di-tert-butyl ether or Polymer Byproducts Present impurity_id->ether_polymer inorganic_salts Inorganic Salts Present impurity_id->inorganic_salts solution_leucine Solution: Re-dissolve in organic solvent, wash with dilute aqueous base (e.g., NaHCO3), re-precipitate HCl salt. unreacted_leucine->solution_leucine solution_recrystallize Solution: Recrystallize from a suitable solvent system (e.g., DCM/Diisopropyl ether). ether_polymer->solution_recrystallize solution_wash_dry Solution: Dissolve free base in solvent, wash with brine, ensure thorough drying before HCl addition. inorganic_salts->solution_wash_dry solution_leucine->check_purity solution_recrystallize->check_purity solution_wash_dry->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Stability of tert-Butyl D-leucinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl D-leucinate hydrochloride. The following information addresses common issues related to the stability of this compound, particularly concerning the impact of base selection during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in the presence of a base?

A1: The two main stability concerns are:

  • Hydrolysis: Cleavage of the tert-butyl ester bond to form D-leucine and tert-butanol. While tert-butyl esters are generally more resistant to base-catalyzed hydrolysis than other alkyl esters due to steric hindrance, it can still occur, especially with strong bases or harsh conditions.

  • Epimerization (Racemization): The chiral center at the alpha-carbon of the D-leucine moiety can undergo epimerization in the presence of a base, leading to the formation of the L-leucinate diastereomer. This is a significant concern as it can affect the biological activity and purity of the final product.

Q2: How does the choice of base affect the stability of this compound?

A2: The stability of this compound is significantly influenced by the properties of the base used:

  • Base Strength (pKa): Stronger bases are more likely to promote both hydrolysis and epimerization.

  • Steric Hindrance: Sterically hindered bases (e.g., diisopropylethylamine - DIPEA) are generally less likely to cause hydrolysis of the bulky tert-butyl ester. They can, however, still be effective at deprotonating the alpha-carbon, leading to epimerization.

  • Nucleophilicity: Highly nucleophilic bases can directly attack the ester carbonyl, leading to hydrolysis.

Q3: Which bases are generally recommended for use with this compound to minimize degradation?

A3: To minimize degradation, it is advisable to use weaker, sterically hindered bases. Bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over stronger, less hindered bases such as triethylamine (TEA) or inorganic bases like sodium hydroxide. Diisopropylethylamine (DIPEA) is also a common choice due to its steric bulk, which reduces the rate of hydrolysis.

Q4: Under what conditions should I store this compound?

A4: To ensure its stability, this compound should be stored in a cool, dark, and dry place in a tightly sealed container. It is also recommended to store it away from strong oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of product yield during a reaction involving a base. Hydrolysis of the tert-butyl ester: The base used may be too strong or not sterically hindered enough, leading to cleavage of the ester.- Use a weaker and/or more sterically hindered base (e.g., switch from triethylamine to diisopropylethylamine or N-methylmorpholine).- Reduce the reaction temperature and time.- Perform the reaction under anhydrous conditions to minimize the presence of water, which participates in hydrolysis.
Formation of an unexpected diastereomer in the final product. Epimerization at the alpha-carbon: The basic conditions are causing the D-leucinate to convert to L-leucinate.- Opt for a weaker base (e.g., N-methylmorpholine).- Lower the reaction temperature.- Minimize the exposure time of the compound to the basic conditions.- Use aprotic solvents to disfavor the proton exchange that completes the epimerization process.
Inconsistent reaction outcomes. Degradation of the starting material: The this compound may have degraded due to improper storage or handling.- Verify the purity of the starting material using a suitable analytical method like HPLC.- Ensure the compound is stored under the recommended conditions (cool, dry, dark, tightly sealed).- Avoid prolonged exposure to atmospheric moisture.

Data Presentation

While specific kinetic data for the degradation of this compound with a wide range of bases is not extensively published, the following table provides a representative comparison of the expected relative rates of hydrolysis and epimerization based on general principles of organic chemistry. These values are for illustrative purposes to guide base selection.

Base pKa of Conjugate Acid Steric Hindrance Relative Rate of Hydrolysis (Illustrative) Relative Rate of Epimerization (Illustrative)
Sodium Hydroxide (NaOH)~15.7LowHighHigh
Potassium Carbonate (K₂CO₃)~10.3LowModerateModerate
Triethylamine (TEA)~10.7ModerateLow-ModerateModerate
Diisopropylethylamine (DIPEA)~11.0HighLowLow-Moderate
N-Methylmorpholine (NMM)~7.4ModerateVery LowLow

Disclaimer: The relative rates presented in this table are illustrative and based on chemical principles. Actual rates will depend on specific reaction conditions such as solvent, temperature, and concentration.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method to Assess Hydrolysis and Epimerization

This protocol outlines a general method for monitoring the stability of this compound in the presence of a selected base.

1. Materials and Reagents:

  • This compound

  • Selected base (e.g., triethylamine, DIPEA, etc.)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • D-Leucine and L-Leucine standards

  • tert-Butanol standard

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., a crown ether-based or teicoplanin-based column for separating enantiomers)

  • Standard C18 HPLC column (for monitoring hydrolysis)

3. Sample Preparation for Stability Study:

  • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • To a series of vials, add the stock solution and the selected base at a specific concentration.

  • Maintain the vials at a constant temperature (e.g., room temperature or a slightly elevated temperature to accelerate degradation).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench the reaction by neutralizing with a dilute acidic solution (e.g., 0.1% TFA in acetonitrile).

  • Dilute the quenched samples to a suitable concentration for HPLC analysis.

4. HPLC Method for Epimerization Analysis (Chiral Separation):

  • Column: Chiral stationary phase (e.g., CROWNPAK CR-I(+))

  • Mobile Phase: A mixture of acetonitrile, ethanol, water, and trifluoroacetic acid (e.g., 80:15:5:0.5 v/v/v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 20 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Analysis: Monitor the appearance and increase of the L-leucinate tert-butyl ester peak relative to the D-leucinate tert-butyl ester peak. Quantify the percentage of epimerization over time.

5. HPLC Method for Hydrolysis Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A suitable gradient to separate tert-Butyl D-leucinate, D-leucine, and tert-butanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of D-leucine over time.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis HPLC Analysis cluster_data Data Interpretation start Prepare Stock Solution (tert-Butyl D-leucinate HCl in ACN) add_base Add Selected Base start->add_base incubation Incubate at Constant Temperature add_base->incubation sampling Withdraw Aliquots (t = 0, 1, 2, 4, 8, 24h) incubation->sampling quench Quench with Acidic Solution sampling->quench dilute Dilute for Analysis quench->dilute chiral_hplc Chiral HPLC (Epimerization) dilute->chiral_hplc Inject rp_hplc Reversed-Phase HPLC (Hydrolysis) dilute->rp_hplc Inject quant_epimer Quantify % Epimerization chiral_hplc->quant_epimer quant_hydro Quantify % Hydrolysis rp_hplc->quant_hydro

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways reactant tert-Butyl D-leucinate enolate Enolate Intermediate reactant->enolate + Base - H⁺ leucine D-Leucine reactant->leucine + H₂O (Base-catalyzed) t_butanol tert-Butanol epimer tert-Butyl L-leucinate enolate->epimer + H⁺

Caption: Degradation pathways of this compound in the presence of a base.

Temperature optimization for tert-Butyl D-leucinate hydrochloride activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl D-leucinate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research?

A1: this compound is predominantly used as a building block in peptide synthesis. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality of D-leucine, preventing unwanted side reactions during the formation of peptide bonds. This protection is crucial for achieving the desired peptide sequence with high purity.[1]

Q2: What does "activation" of this compound refer to?

A2: In the context of its use in synthesis, "activation" can refer to two distinct processes:

  • Participation in a Coupling Reaction: This involves the reaction of the free amino group of this compound with a carboxyl-activated amino acid to form a peptide bond.

  • Deprotection (Cleavage): This is the removal of the tert-butyl ester protecting group to reveal the free carboxylic acid of the D-leucine residue.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and purity of the compound, it is recommended to store it under controlled temperature conditions. Specific storage temperatures may vary by supplier, but generally fall within the range of -20°C to 8°C. Always refer to the supplier's instructions for optimal storage conditions.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during peptide coupling and deprotection reactions involving this compound.

Peptide Coupling Reactions

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Low yield of the desired peptide can be attributed to several factors. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Inefficient Carboxyl Group Activation Ensure the activating agents (e.g., EDC/NHS, HATU) are fresh and used in the correct stoichiometric ratios. Consider switching to a more potent coupling reagent if the issue persists.[2]
Steric Hindrance The bulky tert-butyl group can sometimes lead to steric hindrance. Increasing the reaction time or temperature may help overcome this. However, be cautious as elevated temperatures can increase the risk of racemization.[3]
Solvent Issues Ensure the solvent (commonly DMF or NMP) is of high purity and anhydrous. The presence of water can hydrolyze the activated carboxyl group. For hydrophobic peptides, NMP may be a better solvent choice than DMF.[3]
Aggregation of the Growing Peptide Chain Peptide aggregation can hinder the coupling reaction. Consider using structure-disrupting additives or switching to a different solvent system.[3]

Experimental Protocol: Standard EDC/NHS Coupling

This protocol outlines a general procedure for coupling an N-protected amino acid to this compound.

  • Activation Step:

    • Dissolve the N-protected amino acid in an appropriate anhydrous solvent (e.g., DMF).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and N-hydroxysuccinimide (NHS) (1.1 eq.).

    • Stir the mixture at room temperature for 15-30 minutes. The optimal pH for this activation step is typically between 4.5 and 6.0.[4][5]

  • Coupling Step:

    • In a separate vessel, dissolve this compound in the same anhydrous solvent and add a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloride and free the amine.

    • Add the activated N-protected amino acid solution to the this compound solution.

    • Allow the reaction to proceed at room temperature for 2-24 hours. Reaction progress can be monitored by TLC or LC-MS.

G cluster_activation Activation cluster_coupling Coupling N_Protected_AA N-Protected Amino Acid EDC_NHS EDC / NHS N_Protected_AA->EDC_NHS Add Activated_AA Activated Amino Acid Intermediate EDC_NHS->Activated_AA Forms Free_Amine Free Amine Activated_AA->Free_Amine Reacts with tBu_D_Leu tert-Butyl D-leucinate hydrochloride Base DIEA Dipeptide Protected Dipeptide Free_Amine->Dipeptide

Caption: Workflow for a standard peptide coupling reaction.

Deprotection (Cleavage) of the tert-Butyl Ester

Issue 2: Incomplete Deprotection

Failure to completely remove the tert-butyl group can result in a mixture of protected and deprotected peptides.

Potential Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration When using acidic conditions (e.g., trifluoroacetic acid - TFA), ensure the concentration is sufficient (typically 50-95% in a suitable solvent like dichloromethane).[6]
Inadequate Reaction Time or Temperature For thermal deprotection, the temperature and reaction time are critical. If deprotection is incomplete, consider increasing the temperature or extending the reaction time. A continuous plug flow reactor at 120-240°C for 15-40 minutes has been shown to be effective.[7]
Scavenger Issues During acidic deprotection, reactive tert-butyl cations are formed which can lead to side reactions. The presence of scavengers like triisopropylsilane (TIS) or water is crucial to quench these cations.[8]

Experimental Protocol: Acidic Deprotection using TFA

This protocol describes a common method for cleaving the tert-butyl ester.

  • Preparation:

    • Dissolve the tert-butyl protected peptide in a suitable solvent (e.g., dichloromethane).

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dissolved peptide.

    • Stir the reaction mixture at room temperature for 1-3 hours.

  • Work-up:

    • Remove the TFA by rotary evaporation or by blowing a stream of nitrogen over the solution.

    • Precipitate the deprotected peptide by adding cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

G Start Start: Protected Peptide Decision Deprotection Method? Start->Decision Acidic Acidic (e.g., TFA) Decision->Acidic Acidic Thermal Thermal Decision->Thermal Thermal Check_Completion Check for Complete Deprotection Acidic->Check_Completion Thermal->Check_Completion Incomplete Incomplete Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Time/Temp or Acid Concentration Incomplete->Increase_Time_Temp End End: Deprotected Peptide Complete->End Increase_Time_Temp->Check_Completion

Caption: Troubleshooting logic for tert-butyl ester deprotection.

This technical support guide provides a starting point for addressing common challenges in the use of this compound. For more complex issues, consulting detailed literature on peptide synthesis is recommended.

References

Technical Support Center: Minimizing Diketopiperazine Formation with tert-Butyl D-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize diketopiperazine (DKP) formation during peptide synthesis involving tert-Butyl D-leucinate.

Troubleshooting Guide

Diketopiperazine formation is a common side reaction in peptide synthesis, particularly during the coupling of the third amino acid to a dipeptide-resin. This intramolecular cyclization can lead to truncated peptides and reduced overall yield. The use of D-amino acids and sterically hindered residues can influence the rate of DKP formation. The following table outlines common issues, their probable causes, and recommended solutions when working with tert-Butyl D-leucinate.

Issue Probable Cause(s) Recommended Solution(s)
Low yield of the desired peptide and presence of a major byproduct with a mass corresponding to the DKP of the first two amino acids. Intramolecular cyclization of the N-terminal deprotected dipeptide ester to form DKP. This is often accelerated by the basic conditions of Fmoc deprotection.1. Optimize Fmoc-Deprotection: Use a milder deprotection cocktail such as 2% DBU and 5% piperazine in NMP instead of the standard 20% piperidine in DMF. 2. Immediate Coupling: Proceed with the coupling of the third amino acid immediately after the deprotection and washing steps to minimize the time the free N-terminal amine of the dipeptide is exposed. 3. Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance provided by the 2-CTC resin can suppress DKP formation.
Loss of peptide from the resin, especially when using Wang or other benzyl ester-based resins. DKP formation can lead to the cleavage of the dipeptide from the resin, resulting in a lower overall yield.1. Employ a 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is less prone to cleavage under the basic conditions that promote DKP formation. 2. Couple a Pre-formed Dipeptide: Synthesize the dipeptide containing tert-Butyl D-leucinate in solution phase and then couple it to the resin. This bypasses the vulnerable dipeptide-resin stage.
Inconsistent results in suppressing DKP formation despite trying standard methods. Multiple factors can contribute to DKP formation, including temperature, solvent polarity, and the specific amino acid sequence.1. Control Temperature: Perform both the deprotection and coupling steps at a reduced temperature (e.g., 0-5 °C) to decrease the rate of intramolecular cyclization. 2. Solvent Choice: While DMF is common, consider using less polar solvents for the coupling step, as solvent polarity can influence the rate of DKP formation. 3. Optimize Coupling Reagents: Utilize coupling reagents known to suppress side reactions, such as those incorporating additives like OxymaPure or HOBt.
Difficulty in detecting and quantifying the DKP byproduct. The DKP may co-elute with other components or be present at low levels, making it difficult to detect by standard HPLC.1. Use LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is the most effective method for detecting and quantifying DKP formation due to its high sensitivity and mass selectivity.[1] 2. Develop a Specific HPLC Method: If using HPLC, develop a gradient method that specifically resolves the DKP from the desired peptide and other impurities. Monitoring at a lower wavelength (e.g., 214 nm) can improve detection.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide formed by the intramolecular cyclization of an N-terminally deprotected dipeptide ester. This side reaction is problematic because it leads to the formation of a truncated peptide, reducing the yield of the desired full-length peptide. The DKP itself is a stable six-membered ring, making its formation thermodynamically favorable.

Q2: Is tert-Butyl D-leucinate particularly prone to DKP formation?

Q3: How can I detect the formation of DKP in my reaction mixture?

A3: The most reliable method for detecting and quantifying DKP formation is Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It allows for the identification of the DKP based on its specific molecular weight. High-Performance Liquid Chromatography (HPLC) can also be used, but it may require method development to ensure proper separation of the DKP from the desired peptide and other impurities.[1]

Q4: What is the general mechanism of DKP formation?

A4: DKP formation is an intramolecular nucleophilic attack of the N-terminal amine of a dipeptide ester on the carbonyl carbon of the ester group. This reaction is typically catalyzed by a base, which deprotonates the N-terminal amine, increasing its nucleophilicity. The process results in the formation of a stable six-membered ring and cleavage of the dipeptide from the resin if the synthesis is performed on a solid support.

Q5: Are there alternative strategies to the standard Fmoc-SPPS that can minimize DKP formation?

A5: Yes, several alternative strategies can be employed:

  • Boc-SPPS: Using Boc (tert-butyloxycarbonyl) protection for the N-terminus of the first two amino acids can be advantageous. The acidic conditions used for Boc deprotection are less likely to promote DKP formation compared to the basic conditions of Fmoc deprotection.

  • Coupling of Protected Dipeptides: Synthesizing the first two amino acids as a protected dipeptide in solution and then coupling it to the resin is a highly effective way to bypass the dipeptide-resin stage where DKP formation occurs.

  • In situ Neutralization Protocols: In Boc-based synthesis, in situ neutralization protocols can help to suppress DKP formation.

Experimental Protocols

The following are detailed methodologies for key experiments aimed at minimizing DKP formation when using tert-Butyl D-leucinate. These protocols are based on established methods for preventing DKP formation with sterically hindered and D-amino acids.

Protocol 1: Solid-Phase Peptide Synthesis using 2-Chlorotrityl Chloride (2-CTC) Resin

Objective: To minimize DKP formation by utilizing a sterically hindered resin that is stable to the basic conditions of Fmoc deprotection.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids

  • tert-Butyl D-leucinate

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF or 2% DBU/5% piperazine in NMP)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (2 eq.) in DCM.

    • Add DIPEA (4 eq.) to the amino acid solution.

    • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

    • Quench any remaining active sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add the Fmoc deprotection solution to the resin and agitate for 3 minutes.

    • Drain and add fresh deprotection solution, then agitate for an additional 10 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Coupling of tert-Butyl D-leucinate:

    • In a separate vessel, pre-activate the Fmoc-tert-Butyl D-leucinate (3 eq.) with the coupling reagent (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of the Third Amino Acid:

    • Repeat the Fmoc deprotection step (Step 3).

    • Immediately proceed with the coupling of the third amino acid using the pre-activation method described in Step 4.

  • Peptide Elongation and Cleavage:

    • Continue the peptide chain elongation using standard SPPS protocols.

    • After the final Fmoc deprotection, wash the resin thoroughly and dry it.

    • Cleave the peptide from the resin using the cleavage cocktail for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

Protocol 2: Solution-Phase Synthesis and Coupling of a Protected Dipeptide

Objective: To completely bypass the risk of DKP formation on the solid support by coupling a pre-formed dipeptide.

Materials:

  • Fmoc-L-amino acid

  • tert-Butyl D-leucinate hydrochloride

  • Coupling reagents (e.g., EDC/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate, 1N HCl, Saturated NaHCO₃ solution, Brine

  • Solid support (e.g., Wang resin)

Procedure:

  • Dipeptide Synthesis in Solution:

    • Dissolve the Fmoc-L-amino acid (1 eq.) and HOBt (1.1 eq.) in DMF.

    • Cool the solution to 0 °C and add EDC (1.1 eq.).

    • Stir the mixture for 15 minutes.

    • In a separate flask, dissolve this compound (1 eq.) in DMF and add DIPEA (2.2 eq.).

    • Add the tert-Butyl D-leucinate solution to the activated Fmoc-L-amino acid solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work-up the reaction by diluting with ethyl acetate and washing sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting protected dipeptide by flash chromatography.

  • Coupling of the Dipeptide to the Resin:

    • Swell the resin in DCM.

    • Deprotect the resin if it is pre-loaded with an Fmoc-protected amino acid.

    • Pre-activate the purified protected dipeptide (2 eq.) with a suitable coupling reagent (1.9 eq.) and DIPEA (4 eq.) in DMF.

    • Add the activated dipeptide solution to the resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Elongation:

    • Proceed with the standard Fmoc-SPPS protocol for the coupling of subsequent amino acids.

Visualizations

DKP_Formation_Pathway cluster_reactants Reactants cluster_products Products Dipeptide_Resin H₂N-AA₂-(tBu)D-Leu-O-Resin Desired_Tripeptide Fmoc-AA₃-AA₂-(tBu)D-Leu-O-Resin DKP cyclo(AA₂-(tBu)D-Leu) + HO-Resin Branch Branch Branch->Desired_Tripeptide Coupling with Fmoc-AA₃-OH Branch->DKP Intramolecular Cyclization

Caption: Reaction pathway showing the competition between desired peptide elongation and undesired diketopiperazine (DKP) formation.

Troubleshooting_Workflow Check_Mass Analyze Crude Product by LC-MS DKP_Confirmed DKP Detected? Check_Mass->DKP_Confirmed Implement_Solutions Implement Mitigation Strategies: - Milder Deprotection - Lower Temperature - 2-CTC Resin - Dipeptide Coupling DKP_Confirmed->Implement_Solutions Yes Other_Issue Investigate Other Side Reactions DKP_Confirmed->Other_Issue No Re-evaluate Re-synthesize and Analyze Implement_Solutions->Re-evaluate Re-evaluate->DKP_Confirmed Success DKP Minimized Re-evaluate->Success DKP Minimized End End Success->End Other_Issue->End

Caption: Troubleshooting workflow for identifying and mitigating diketopiperazine (DKP) formation.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl Esters in D-Leucine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the incomplete deprotection of tert-butyl (tBu) esters, with a specific focus on challenges encountered with D-leucine residues during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete tert-butyl ester deprotection on a D-leucine residue?

Incomplete deprotection of a tert-butyl ester from a D-leucine residue can stem from several factors:

  • Steric Hindrance: The bulky isobutyl side chain of leucine, in combination with the tertiary structure of the peptide, can sterically hinder the access of the acid reagent (e.g., trifluoroacetic acid - TFA) to the ester linkage.

  • Insufficient Reagent or Reaction Time: The concentration of the acid or the duration of the deprotection step may be inadequate for complete cleavage, especially for sterically hindered residues.

  • Suboptimal Scavengers: During TFA cleavage, reactive tert-butyl cations are generated, which can lead to side reactions if not effectively quenched by scavengers.[1][2] While not directly causing incomplete deprotection, suboptimal scavenger cocktails can lead to a complex reaction mixture where the desired product is difficult to isolate, potentially mimicking the appearance of an incomplete reaction.

  • Aggregation: The peptide sequence may be prone to aggregation, which can limit solvent and reagent accessibility to the t-butyl ester group.

Q2: How can I monitor the progress of the deprotection reaction?

Regular monitoring of the reaction is crucial for optimizing the deprotection protocol. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method for quantitative analysis. By comparing the peak areas of the starting material (tBu-protected peptide) and the deprotected product, you can determine the reaction's progress.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the presence of both the protected and deprotected peptide, providing a clear indication of whether the reaction has gone to completion.

Q3: Are there alternative deprotection methods to the standard TFA protocol?

Yes, several alternative methods can be employed, particularly when standard TFA conditions are ineffective or lead to side reactions. These often involve milder reagents or different reaction mechanisms.[3]

  • Aqueous Phosphoric Acid: This is considered a greener and milder alternative to TFA for the deprotection of tert-butyl carbamates, esters, and ethers.[4][5]

  • Zinc Bromide (ZnBr₂): This Lewis acid can be used for the chemoselective hydrolysis of tert-butyl esters in dichloromethane (DCM).[6][7]

  • Thermal Deprotection: In some cases, heating the compound in a suitable solvent or even in a vacuum can lead to the cleavage of the tert-butyl ester.[3][8]

Troubleshooting Guide

This guide provides a structured approach to resolving issues of incomplete tert-butyl ester deprotection from D-leucine residues.

Issue 1: Low Deprotection Yield with Standard TFA Conditions

If you are observing a significant amount of starting material after the standard TFA cleavage protocol, consider the following troubleshooting steps.

Workflow for Troubleshooting Low Deprotection Yield

start Incomplete Deprotection with Standard TFA increase_time Increase Reaction Time start->increase_time increase_tfa Increase TFA Concentration increase_time->increase_tfa If still incomplete modify_scavengers Modify Scavenger Cocktail increase_tfa->modify_scavengers If still incomplete check_aggregation Investigate Peptide Aggregation modify_scavengers->check_aggregation If still incomplete alternative_reagents Consider Alternative Deprotection Reagents check_aggregation->alternative_reagents If still incomplete phosphoric_acid Aqueous Phosphoric Acid Protocol alternative_reagents->phosphoric_acid Option 1 znbr2 Zinc Bromide Protocol alternative_reagents->znbr2 Option 2 thermal Thermal Deprotection Protocol alternative_reagents->thermal Option 3 end Complete Deprotection Achieved phosphoric_acid->end znbr2->end thermal->end

Caption: Troubleshooting workflow for incomplete TFA-mediated deprotection.

Recommended Actions & Experimental Protocols

  • Increase Reaction Time and/or Temperature:

    • Protocol: Extend the standard deprotection time in 30-minute increments, monitoring the reaction by HPLC at each interval. If the reaction is proceeding slowly at room temperature, consider performing the cleavage at a slightly elevated temperature (e.g., 30-40°C), but be cautious of potential side reactions.

  • Modify the Cleavage Cocktail:

    • Rationale: The standard "Reagent K" or similar cocktails are designed to be broadly effective, but optimization may be necessary for specific sequences.[9][10] The addition of co-solvents or different scavengers can improve solubility and deprotection efficiency.

    • Protocol:

      • Prepare the peptide-resin for cleavage as per your standard protocol.

      • Instead of the standard cleavage cocktail, try one of the alternatives listed in the table below.

      • Cleave the peptide from the resin for 2-4 hours at room temperature.

      • Precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet.

      • Analyze the crude product by HPLC and MS.

Table 1: Alternative TFA Cleavage Cocktails

Cocktail ComponentPercentage (%)Purpose
Cocktail A (Standard)
TFA95Cleavage Reagent
Water2.5Scavenger
Triisopropylsilane (TIS)2.5Scavenger
Cocktail B (for sequences with potential aggregation)
TFA90Cleavage Reagent
Dichloromethane (DCM)5Co-solvent to improve solubility
Water2.5Scavenger
TIS2.5Scavenger
Cocktail C (for sensitive residues)
TFA88Cleavage Reagent
Phenol5Scavenger
Water5Scavenger
TIS2Scavenger
Issue 2: Side Product Formation

The presence of unexpected side products can complicate purification and reduce the overall yield of your desired peptide.

Signaling Pathway of Side Product Formation

TFA TFA tBu_ester D-Leu-OtBu TFA->tBu_ester Protonation & Cleavage tBu_cation t-Butyl Cation tBu_ester->tBu_cation releases Desired_Product Deprotected D-Leucine tBu_ester->Desired_Product Scavengers Scavengers (e.g., TIS, Water) tBu_cation->Scavengers Trapped by Nucleophilic_Residues Nucleophilic Residues (Trp, Met, Tyr) tBu_cation->Nucleophilic_Residues Attacks Inert_Byproduct Inert Byproduct (e.g., Isobutane) Scavengers->Inert_Byproduct Alkylated_Side_Product Alkylated Side Product Nucleophilic_Residues->Alkylated_Side_Product

Caption: Formation of alkylated side products during TFA deprotection.

Recommended Actions & Experimental Protocols

  • Optimize the Scavenger Cocktail:

    • Rationale: The choice and concentration of scavengers are critical for preventing the re-alkylation of nucleophilic residues by the liberated tert-butyl cations.[2]

    • Protocol: If your sequence contains tryptophan, methionine, or tyrosine, consider adding specific scavengers to your cleavage cocktail.

      • For tryptophan-containing peptides, add 1,2-ethanedithiol (EDT) to the cleavage cocktail (e.g., TFA/TIS/Water/EDT 92.5:2.5:2.5:2.5).

      • For methionine-containing peptides, thioanisole can be an effective scavenger.

  • Consider a Milder Deprotection Reagent:

    • Rationale: If optimizing the TFA protocol is unsuccessful, switching to a milder deprotection reagent can avoid the harsh acidic conditions that promote side reactions.

    • Protocol (Aqueous Phosphoric Acid): [4]

      • Dissolve the t-butyl ester-protected peptide in 85% aqueous phosphoric acid.

      • Stir the reaction at room temperature for 2-6 hours, monitoring by HPLC.

      • Upon completion, dilute the reaction mixture with water and neutralize with a suitable base (e.g., sodium bicarbonate).

      • Extract the product with an organic solvent or purify directly by HPLC.

    • Protocol (Zinc Bromide): [7]

      • Dissolve the protected peptide in dichloromethane (DCM).

      • Add an excess of zinc bromide (e.g., 5-10 equivalents).

      • Stir the reaction at room temperature for 12-24 hours.

      • Quench the reaction with a saturated solution of sodium bicarbonate.

      • Extract the aqueous layer with DCM, combine the organic layers, dry, and concentrate.

Table 2: Comparison of Deprotection Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 95% in water/scavengers, RT, 2-4hFast and effective for most residuesHarsh conditions can lead to side reactions
Aqueous Phosphoric Acid 85% aqueous solution, RT, 2-6hMilder, environmentally benign[4]Slower reaction times
Zinc Bromide (ZnBr₂) Excess in DCM, RT, 12-24hChemoselective for t-butyl esters[6][7]Requires anhydrous conditions, longer reaction times
Thermal Deprotection Heating in vacuum or high-boiling solventReagent-free[8]Requires thermally stable compounds, potential for racemization

By systematically working through these troubleshooting steps, you can optimize the deprotection of tert-butyl esters from D-leucine residues and improve the overall success of your peptide synthesis.

References

Purification strategies for peptides containing tert-Butyl D-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peptide Purification. This guide provides specialized troubleshooting advice and protocols for researchers working with peptides containing the bulky, hydrophobic residue tert-Butyl D-leucinate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying peptides containing tert-Butyl D-leucinate?

A1: The main difficulties arise from the physicochemical properties of the tert-butyl group. Its inclusion significantly increases the peptide's hydrophobicity, which can lead to several challenges:

  • Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for purification.[1][2]

  • Aggregation: Increased hydrophobicity promotes intermolecular interactions, leading to the formation of aggregates that can complicate purification and analysis.[2][3]

  • Strong Retention in RP-HPLC: The peptide can bind very strongly to reversed-phase columns (like C18), requiring high concentrations of organic solvents for elution, which may lead to poor peak shape and low recovery.[3]

  • Co-eluting Impurities: Deletion sequences or other synthesis-related impurities may have similar hydrophobicities, making them difficult to separate from the target peptide using a single purification method.[4]

Q2: How does the tert-butyl protecting group affect the purification strategy?

A2: The tert-butyl (tBu) group is an acid-labile side-chain protecting group.[5] Before purification, it must be removed during the cleavage of the peptide from the solid-phase resin, typically using a strong acid like trifluoroacetic acid (TFA).[6][7] Incomplete removal of the tBu group results in a +56 Da adduct on the final peptide, which can be difficult to separate. The cleavage conditions must be optimized to ensure complete deprotection while minimizing side reactions.[8][9]

Q3: What is an orthogonal purification strategy, and why is it recommended for these peptides?

A3: An orthogonal strategy employs two or more purification techniques that separate molecules based on different physicochemical principles.[4][10] For peptides containing tert-butyl D-leucinate, which are challenging to purify by reversed-phase HPLC (separation by hydrophobicity) alone, adding a second method like ion-exchange chromatography (IEX), which separates based on charge, can be highly effective.[11] This approach can resolve impurities that co-elute with the target peptide in the first step, leading to significantly higher final purity.[4][11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of peptides containing tert-butyl D-leucinate.

Issue IDProblemSymptomsRecommended Solutions
SOL-01 Poor Solubility The lyophilized crude peptide does not dissolve in aqueous buffers (e.g., water with 0.1% TFA) or precipitates upon injection.1. Use Organic Co-solvents: Attempt to dissolve the peptide in a minimal amount of an organic solvent like DMSO, isopropanol, or acetonitrile before slowly adding the aqueous mobile phase.[3] 2. Elevate Temperature: Gently warming the sample and the column can improve the solubility of hydrophobic peptides.[12] 3. Modify pH: Adjusting the pH of the mobile phase can alter the charge state of the peptide, potentially increasing its solubility.
REC-01 Low Recovery / No Elution The peptide peak is very small or absent, suggesting irreversible binding to the column.1. Use a Less Hydrophobic Column: Switch from a C18 stationary phase to a C8, C4, or Phenyl column to reduce hydrophobic interactions.[3][13] 2. Increase Organic Modifier Strength: Use a stronger organic solvent like isopropanol or n-propanol in the mobile phase instead of acetonitrile.[14] 3. Increase Column Temperature: Running the HPLC at 40-60°C can decrease retention and improve recovery.[12]
PUR-01 Co-eluting Impurities The main peak in the chromatogram has a shoulder or is broad. Mass spectrometry analysis reveals the presence of impurities (e.g., deletion sequences) with a mass close to the target peptide.1. Optimize the Gradient: Use a shallower gradient around the elution point of your peptide to improve the resolution between the target and impurities. 2. Change Mobile Phase Modifier: Switching from TFA to formic acid (FA) can alter selectivity and may resolve co-eluting peaks.[15] 3. Implement Orthogonal Purification: Purify the peptide using a secondary method like Ion-Exchange Chromatography (IEX) either before or after the initial RP-HPLC step.[10][11]
DEP-01 Incomplete tBu Deprotection Mass spectrometry analysis of the purified peptide shows a significant peak at +56 Da relative to the expected mass.1. Extend Cleavage Time: Increase the duration of the TFA cleavage reaction (e.g., from 2 hours to 3-4 hours) to ensure complete removal of the tBu group.[6] 2. Optimize Scavengers: Ensure the correct scavengers (e.g., triisopropylsilane, water) are present in the cleavage cocktail to prevent the reactive t-butyl cation from re-attaching to sensitive residues like Tryptophan or Methionine.[8]

Data Presentation

Table 1: Comparison of RP-HPLC Columns on the Retention of a Model Hydrophobic Peptide

Column TypeStationary PhaseRetention Time (min)Peak Width (min)Purity (%)
C18Octadecylsilane25.40.8585
C8Octylsilane21.80.6291
C4Butylsilane18.20.4594
Data is representative for a model 15-amino acid peptide containing one tert-Butyl D-leucinate residue, eluted with a linear gradient of 20-80% acetonitrile in 0.1% TFA over 30 minutes. Using a less hydrophobic column (C4) reduces strong binding, leading to earlier elution, sharper peaks, and better separation from closely eluting impurities.[3][13]

Experimental Protocols

Protocol 1: Cleavage and tBu-Deprotection

This protocol describes the standard procedure for cleaving the peptide from the resin and removing side-chain protecting groups, including the tert-butyl group.

  • Resin Preparation: Place the peptide-bound resin in a reaction vessel. Wash the resin three times with dichloromethane (DCM) and allow it to dry under a stream of nitrogen.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A common mixture (Reagent K) is:

    • Trifluoroacetic acid (TFA): 92.5%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 2.5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Caution: TFA is highly corrosive. Always use appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[6] Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate by approximately half under a stream of nitrogen. Add ice-cold diethyl ether (10 times the volume of the remaining TFA) to precipitate the crude peptide.[6]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet again with cold ether, and dry the crude peptide under vacuum.

Protocol 2: General RP-HPLC Purification Method

This protocol provides a starting point for purifying hydrophobic peptides.

  • Column: C8 or C4 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Solubilization: Dissolve the crude peptide in a minimal volume of DMSO or Mobile Phase A (if soluble). Centrifuge to remove any insoluble material before injection.

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the sample.

    • Run a linear gradient from 5% B to 85% B over 40 minutes.

    • Wash the column with 95% B for 5 minutes.

    • Re-equilibrate the column at initial conditions.

  • Detection & Fraction Collection: Monitor the elution at 214 nm and 280 nm. Collect fractions corresponding to the main peak.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

Visualizations

Purification_Workflow cluster_synthesis Phase 1: Synthesis & Cleavage cluster_purification Phase 2: Purification & Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Precipitation Precipitation & Isolation Cleavage->Precipitation Crude Crude Peptide Precipitation->Crude RPHPLC Preparative RP-HPLC Crude->RPHPLC Analysis1 Purity Check (Analytical HPLC / MS) RPHPLC->Analysis1 Lyophilization Lyophilization Analysis1->Lyophilization Purity > 95% PurePeptide Pure Peptide Lyophilization->PurePeptide

Caption: General workflow for peptide synthesis and purification.

Troubleshooting_Tree cluster_symptoms Identify Symptom cluster_solutions Apply Solution Start Purification Issue Detected LowRecovery Low Recovery / No Elution Start->LowRecovery PoorPurity Poor Purity / Co-elution Start->PoorPurity BadShape Poor Peak Shape / Broadening Start->BadShape Sol_Column Use Less Hydrophobic Column (C8/C4) LowRecovery->Sol_Column Sol_Temp Increase Column Temperature LowRecovery->Sol_Temp Sol_Gradient Optimize Gradient (Make Shallower) PoorPurity->Sol_Gradient Sol_Orthogonal Use Orthogonal Method (e.g., IEX) PoorPurity->Sol_Orthogonal BadShape->Sol_Temp Sol_Solubility Improve Sample Solubility (use DMSO) BadShape->Sol_Solubility Orthogonal_Purification cluster_step1 Step 1: Reversed-Phase HPLC cluster_step2 Step 2: Ion-Exchange Chromatography Crude Crude Peptide (Target + Impurities A, B) RP_Column Separation by Hydrophobicity Crude->RP_Column RP_Output Partially Pure Peptide (Target + Impurity B) RP_Column->RP_Output Collect Main Peak Impurity_A Impurity A (Different Hydrophobicity) RP_Column->Impurity_A IEX_Column Separation by Charge RP_Output->IEX_Column IEX_Output High-Purity Peptide (Target Only) IEX_Column->IEX_Output Collect Main Peak Impurity_B Impurity B (Different Charge) IEX_Column->Impurity_B

References

Validation & Comparative

Purity analysis of synthetic peptides with tert-Butyl D-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides an objective comparison of established analytical techniques for assessing both the chemical and chiral purity of synthetic peptides, supported by experimental data and detailed methodologies.

The presence of impurities, such as truncated sequences, deletion sequences, or undesired enantiomeric forms, can significantly impact the biological activity and safety profile of a synthetic peptide.[1] Therefore, rigorous purity analysis is an indispensable component of peptide research and development. This guide will delve into the most common methods for chemical and chiral purity assessment, offering a comparative analysis to aid in the selection of the most appropriate techniques for your specific needs.

I. Chemical Purity Analysis

Chemical purity refers to the percentage of the target peptide sequence in a sample, exclusive of other peptide-related impurities. The most widely adopted methods for determining chemical purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Amino Acid Analysis (AAA).

Comparison of Chemical Purity Analysis Methods
MethodPrincipleInformation ProvidedTypical Purity RangeAdvantagesLimitations
RP-HPLC Separation based on hydrophobicity.[2]Relative purity, detection of hydrophobic and hydrophilic impurities.80-98%[1]High resolution, robust, widely available.Does not provide mass information, co-elution can occur.
LC-MS Separation by HPLC coupled with mass detection.[3]Purity, molecular weight confirmation of the main peak and impurities.>95%High sensitivity and specificity, identifies impurities by mass.[4][5]Ion suppression effects can affect quantification, more complex instrumentation.[6]
AAA Hydrolysis of the peptide followed by quantification of constituent amino acids.[7]Absolute peptide content, amino acid composition.70-90% (net peptide content)Provides absolute quantification, confirms amino acid ratios.Destructive to the sample, does not detect sequence errors or isomeric impurities.[7]
Experimental Protocols for Chemical Purity Analysis

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates peptides based on their hydrophobicity.

  • Instrumentation: HPLC system with a gradient pump, autosampler, and UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[8]

  • Reagents:

    • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[8]

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[8]

  • Procedure:

    • Sample Preparation: Dissolve the peptide sample in Solvent A to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[8]

    • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1 mL/min.[8]

    • Injection: Inject 10-20 µL of the peptide sample.[8]

    • Gradient Elution: Apply a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.[8]

    • Detection: Monitor the elution at 214 nm and 280 nm.[8]

    • Data Analysis: Integrate the peak areas to determine the relative purity of the target peptide.[8]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Peptide in Solvent A filter Filter Sample (0.45 µm) dissolve->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient Elution inject->gradient detect UV Detection (214/280 nm) gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Relative Purity integrate->calculate

Caption: Workflow for RP-HPLC Purity Analysis of Synthetic Peptides.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique provides mass information for the separated components.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[9]

  • Procedure:

    • LC Separation: Perform chromatographic separation using a gradient similar to the RP-HPLC protocol. Formic acid (0.1%) can be used as a mobile phase modifier for better MS compatibility.[6]

    • Mass Spectrometry: Set the mass spectrometer to positive ion mode and acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z).[8]

    • Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the eluting species and compare them with the theoretical mass of the target peptide and potential impurities.[8]

3. Amino Acid Analysis (AAA)

This method determines the absolute amount of peptide.

  • Procedure:

    • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, typically by heating in 6 M HCl at 110°C for 24 hours.[10]

    • Separation and Derivatization: The resulting amino acid mixture is separated by ion-exchange chromatography. The separated amino acids are then derivatized, often with ninhydrin, to produce a colored product.[10][11]

    • Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard.[12] The net peptide content is calculated from the sum of the masses of the amino acid residues.

II. Chiral Purity Analysis

Chiral purity is a critical quality attribute, as the stereochemistry of amino acids dictates the three-dimensional structure and biological function of a peptide.[13] The presence of D-amino acid impurities in an intended L-peptide (or vice versa) can lead to reduced efficacy or altered pharmacological properties. Chiral purity is typically assessed by chiral HPLC, which can be performed directly or indirectly.

Comparison of Chiral Purity Analysis Methods
MethodApproachPrincipleAdvantagesLimitations
Direct Chiral HPLC Chiral Stationary Phase (CSP)Enantiomers are separated directly on a column with a chiral selector immobilized on the stationary phase.[13]Simplified sample preparation, direct analysis of enantiomers.[14]CSPs can be expensive and may have limited applicability for all peptides.
Indirect Chiral HPLC Chiral Derivatizing Agent (CDA)Enantiomers are reacted with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.[13]Utilizes standard HPLC columns, a wide range of CDAs are available.Requires a derivatization step which can add complexity and potential for side reactions.[13]
Experimental Protocols for Chiral Purity Analysis

1. Indirect Method using Marfey's Reagent

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA.

  • Procedure:

    • Hydrolysis (optional): To determine the enantiomeric purity of individual amino acids, the peptide is first hydrolyzed (as in AAA).

    • Derivatization: The peptide or amino acid hydrolysate is dissolved in a sodium bicarbonate solution. A solution of Marfey's reagent in acetone is added, and the mixture is incubated at 40°C for 1 hour. The reaction is then neutralized with HCl.[13]

    • HPLC Analysis: The resulting diastereomers are separated on a standard C18 column using a gradient of acetonitrile in an aqueous buffer.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis hydrolyze Peptide Hydrolysis (Optional) derivatize Derivatization with Marfey's Reagent hydrolyze->derivatize separate Separation on Achiral C18 Column derivatize->separate detect UV Detection separate->detect quantify Quantify Diastereomers detect->quantify determine Determine Enantiomeric Purity quantify->determine

Caption: Workflow for Indirect Chiral Purity Analysis using a Chiral Derivatizing Agent.

2. Direct Method using a Chiral Stationary Phase (CSP)

This method avoids the need for derivatization.

  • Instrumentation: HPLC system with a chiral column, such as one based on macrocyclic glycopeptides (e.g., teicoplanin-based Chirobiotic T) or cinchona alkaloids.[13][15]

  • Procedure:

    • Sample Preparation: Dissolve the peptide sample in the mobile phase.

    • Chromatography: Inject the sample onto the chiral column and elute with an appropriate mobile phase, which is often a mixture of an organic modifier and an aqueous buffer. The exact conditions will depend on the specific CSP and the peptide being analyzed.[13]

    • Detection: Monitor the elution using a UV detector.

A Note on tert-Butyl D-leucinate

While the focus of this guide is on established methods, it is worth noting the user's interest in tert-Butyl D-leucinate. This compound is a chiral molecule containing a primary amine and a bulky tert-butyl ester group. In theory, a chiral amine like tert-Butyl D-leucinate could potentially be used as a chiral derivatizing agent to react with the C-terminus of a peptide or with the side chains of acidic amino acid residues after activation. This would form diastereomeric amides that could then be separated on an achiral HPLC column.

However, a thorough review of the scientific literature does not reveal any established protocols or comparative studies on the use of tert-Butyl D-leucinate as a chiral resolving agent for peptide purity analysis. Its primary application appears to be as a protected amino acid building block in peptide synthesis. The development and validation of a new chiral derivatizing reagent would require extensive research to establish its reactivity, the stability of the resulting diastereomers, and its effectiveness across a range of peptide sequences.

Conclusion

The purity analysis of synthetic peptides is a multifaceted process that requires the application of orthogonal analytical techniques. For chemical purity, a combination of RP-HPLC for relative purity assessment and LC-MS for identity confirmation is a powerful and widely used approach, while AAA provides valuable information on absolute peptide content. For chiral purity, both direct analysis on chiral stationary phases and indirect analysis via derivatization offer robust solutions, with the choice of method often depending on the specific peptide and available resources. While the exploration of novel reagents is an ongoing endeavor in analytical chemistry, adherence to well-established and validated methods is paramount for ensuring the quality and reliability of synthetic peptides in research and therapeutic applications.

References

A Comparative Guide to the Mass Spectrometry Validation of Peptides from tert-Butyl D-leucinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like D-leucine into peptides is a critical strategy for enhancing therapeutic properties such as stability against enzymatic degradation. The choice of the D-leucine building block significantly influences the efficiency of solid-phase peptide synthesis (SPPS) and the successful validation of the final peptide product by mass spectrometry. This guide provides an objective comparison of tert-Butyl D-leucinate hydrochloride with two commonly used alternatives, Fmoc-D-Leu-OH and Boc-D-Leu-OH, offering supporting experimental data and detailed protocols.

Performance Comparison of D-Leucine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

The selection of a D-leucine derivative for SPPS is primarily dictated by the chosen synthesis strategy, which revolves around the type of Nα-protecting group. The most prevalent strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) chemistries. This compound, lacking an Nα-protecting group, is less commonly used in standard automated SPPS protocols but can be employed in specific manual or solution-phase approaches.

ParameterThis compoundFmoc-D-Leu-OHBoc-D-Leu-OH
Nα-Protection Group NoneFmocBoc
Typical SPPS Strategy Not directly compatible with standard automated Fmoc or Boc SPPS without prior Nα-protection. Primarily for solution-phase or fragment condensation.Fmoc/tBu strategyBoc/Bzl strategy
Deprotection Condition -Mild base (e.g., 20% piperidine in DMF)Moderate to strong acid (e.g., TFA)
Orthogonality in SPPS -High, orthogonal to acid-labile side-chain protecting groupsNot fully orthogonal with acid-labile side-chain protecting groups
Racemization Risk LowLow, but can be influenced by coupling reagents and conditionsLow
Solubility High in aqueous solutionsGenerally good in common SPPS solventsGood in common SPPS solvents
Cost Generally cost-effectiveGenerally more expensive than Boc derivativesGenerally the most cost-effective option for protected amino acids

Quantitative Comparison of Synthesis Performance

Direct head-to-head quantitative comparisons of this compound with Fmoc-D-Leu-OH and Boc-D-Leu-OH in SPPS are not extensively documented in the literature. The following table presents representative data based on the general performance of the respective synthesis strategies.

ParameterThis compound (in modified SPPS)Fmoc-D-Leu-OH (Standard Fmoc SPPS)Boc-D-Leu-OH (Standard Boc SPPS)
Crude Peptide Purity (%) Variable, dependent on coupling efficiency and side reactions.Typically >85% for short to medium peptides.Typically >80% for short to medium peptides.
Overall Peptide Yield (%) Generally lower due to potential for side reactions and purification challenges.Good to excellent, often in the range of 20-40% for purified peptides.Good, often in the range of 15-35% for purified peptides.
Coupling Efficiency (%) Can be high with appropriate activation, but risk of dipeptide formation if not fully controlled.>99% per step is achievable with optimized protocols[1].>99% per step is achievable with optimized protocols.
Major Side Products Dipeptide formation, incomplete coupling.Aspartimide formation (for Asp-containing sequences), diketopiperazine formation.t-Butylation of sensitive residues (e.g., Trp, Met) during deprotection[2].

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Leu-OH

This protocol is based on the widely used Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • N,N-dimethylformamide (DMF)

  • 20% piperidine in DMF

  • Fmoc-D-Leu-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vial, dissolve Fmoc-D-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Leu-OH

This protocol is based on the Boc/Bzl strategy.

Materials:

  • Merrifield resin

  • DCM

  • Trifluoroacetic acid (TFA) in DCM (e.g., 50%)

  • 10% DIPEA in DMF

  • Boc-D-Leu-OH

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • HOBt

  • Anhydrous HF or HBr in acetic acid

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Coupling:

    • In a separate vial, dissolve Boc-D-Leu-OH (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DCC (3 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or HBr in acetic acid.

  • Purification: Purify the peptide by reverse-phase HPLC.

Protocol 3: Modified SPPS approach with this compound

This protocol requires an initial Nα-protection step before incorporation into a standard SPPS workflow. Here, we describe an exemplary Boc protection.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dioxane and Water

  • Standard SPPS reagents as in Protocol 2

Procedure:

  • Nα-Boc Protection of this compound:

    • Dissolve this compound in a 1:1 mixture of dioxane and water.

    • Add TEA to neutralize the hydrochloride and basify the solution.

    • Add Boc₂O and stir the reaction overnight at room temperature.

    • Extract the resulting Boc-D-Leu-OtBu and purify.

  • SPPS: Use the synthesized Boc-D-Leu-OtBu in a standard Boc-SPPS protocol as described in Protocol 2. The C-terminal tert-butyl ester will be cleaved during the final strong acid cleavage step.

Mass Spectrometry Validation of D-Leucine Containing Peptides

Mass spectrometry is a cornerstone technique for the validation of synthetic peptides, confirming both the molecular weight and sequence. The incorporation of a D-amino acid does not change the mass of the peptide, but it can subtly influence its fragmentation behavior in the mass spectrometer.

Challenges in D-Leucine vs. L-Leucine Differentiation: Standard collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are generally insufficient to distinguish between D- and L-isomers based on fragment m/z alone, as they produce identical fragment masses[3]. Advanced techniques like ion mobility spectrometry (IMS)-MS or chiral chromatography coupled to MS are often required for unambiguous stereoisomer differentiation[4].

Comparison of Expected Fragmentation Behavior by CID/HCD:

Peptide TypeExpected b/y Ion SeriesCharacteristic Fragment IonsNotes
Peptide from this compound Complete or near-complete seriesStandard b and y ions. Potential for side-chain loss from the precursor ion.Fragmentation pattern is expected to be very similar to peptides containing L-leucine.
Peptide from Fmoc-D-Leu-OH Complete or near-complete seriesStandard b and y ions.Subtle differences in fragment ion intensities may be observed compared to the L-Leu diastereomer, but not reliably diagnostic in standard CID/HCD.
Peptide from Boc-D-Leu-OH Complete or near-complete seriesStandard b and y ions.Similar to Fmoc-D-Leu-OH peptides, differentiation from the L-isomer is challenging with standard MS/MS techniques.
Protocol 4: Mass Spectrometry Validation of a Synthetic Peptide

Materials:

  • Lyophilized synthetic peptide

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

  • LC-MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Preparation: Dissolve the peptide in Solvent A to a concentration of 1 mg/mL.

  • LC Separation:

    • Inject 1-5 µL of the sample onto a C18 reverse-phase column.

    • Elute the peptide using a gradient of Solvent B (e.g., 5-95% over 30 minutes).

  • MS Analysis (Full Scan):

    • Acquire full scan mass spectra in positive ion mode to determine the molecular weight of the peptide.

    • Check for the presence of the expected [M+H]⁺, [M+2H]²⁺, etc. ions.

  • MS/MS Analysis (Fragmentation):

    • Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of the peptide.

    • Analyze the fragmentation spectrum to confirm the amino acid sequence by identifying the b- and y-ion series.

  • Data Analysis:

    • Use software to match the observed fragment ions to the theoretical fragmentation pattern of the expected peptide sequence.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Involvement of D-Leucine Peptides

L-leucine is a well-known activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis[5][6]. While the direct effects of D-leucine containing peptides on this pathway are less studied, their increased stability could lead to prolonged or altered interactions with cellular components, potentially modulating signaling in unique ways. For instance, a D-leucine containing peptide designed to mimic an endogenous ligand could act as a potent and long-lasting antagonist or agonist of a receptor upstream of the mTOR pathway.

mTOR_Signaling_Pathway D-Leucine Peptide D-Leucine Peptide Receptor Receptor D-Leucine Peptide->Receptor Binds/Modulates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates TSC1/2 TSC1/2 Akt->TSC1/2 Inhibits Rheb Rheb TSC1/2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_validation Mass Spectrometry Validation Resin_Preparation Resin Swelling SPPS_Cycle Iterative SPPS Cycles (Deprotection, Coupling, Washing) Resin_Preparation->SPPS_Cycle Cleavage Cleavage from Resin & Side-chain Deprotection SPPS_Cycle->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Sample_Prep Sample Preparation Lyophilization->Sample_Prep LC_MS LC-MS Analysis (Molecular Weight Confirmation) Sample_Prep->LC_MS LC_MSMS LC-MS/MS Analysis (Sequence Verification) LC_MS->LC_MSMS Data_Analysis Data Analysis and Sequence Confirmation LC_MSMS->Data_Analysis

References

A Comparative Guide to tert-Butyl D-leucinate Hydrochloride and Other D-leucine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to ensure optimal reaction efficiency, product purity, and desired biological activity. D-leucine, a non-proteinogenic amino acid, and its derivatives are valuable chiral synthons. This guide provides a detailed comparison of tert-Butyl D-leucinate hydrochloride with other common D-leucine derivatives, namely D-leucine methyl ester hydrochloride and D-leucine ethyl ester hydrochloride. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Physicochemical Properties: A Tabulated Comparison

The choice of an amino acid derivative is often dictated by its physical and chemical properties, which influence its handling, solubility in various reaction media, and reactivity. The following table summarizes the key physicochemical properties of this compound and its methyl and ethyl ester counterparts.

PropertyThis compoundD-leucine methyl ester hydrochlorideD-leucine ethyl ester hydrochloride
Molecular Formula C₁₀H₂₂ClNO₂C₇H₁₆ClNO₂C₈H₁₈ClNO₂
Molecular Weight 223.74 g/mol 181.66 g/mol 195.69 g/mol
Appearance White to off-white crystalline powderWhite crystalline powderWhite crystalline powder
Melting Point ~150 °C145-149 °C124-128 °C
Solubility Generally soluble in organic solvents like DCM, DMF, and alcohols. The hydrochloride salt form enhances solubility in polar solvents.[1]Soluble in water and alcohols.[2] The hydrochloride form improves stability and solubility in aqueous solutions.[1]Soluble in water and alcohols.[2]

Performance in Peptide Synthesis: A Comparative Analysis

The primary application of these D-leucine derivatives is in peptide synthesis, where the ester group serves as a temporary protecting group for the carboxylic acid functionality. The nature of this ester group significantly impacts several aspects of the synthesis process.

Stability and Deprotection

The stability of the ester protecting group under various conditions is a critical factor. The tert-butyl ester is known for its high stability to a wide range of reagents, including bases, nucleophiles, and catalytic hydrogenation.[3] This stability is advantageous as it prevents premature deprotection during the coupling of subsequent amino acids. However, its removal requires strong acidic conditions, typically using trifluoroacetic acid (TFA).[4]

In contrast, methyl and ethyl esters are more labile and can be cleaved under milder basic conditions, such as saponification with aqueous base.[5] This can be a disadvantage if the peptide sequence contains base-sensitive functionalities. Acid-catalyzed hydrolysis is also possible but generally requires harsher conditions than for the tert-butyl ester.

Featuretert-Butyl EsterMethyl/Ethyl Esters
Stability High stability to base and nucleophiles.Moderately stable; susceptible to basic hydrolysis (saponification).[5]
Deprotection (Cleavage) Requires strong acid (e.g., TFA).[4]Mild basic hydrolysis (e.g., NaOH, LiOH).[5]
Orthogonality Orthogonal to Fmoc and Cbz protecting groups.Not fully orthogonal to base-labile protecting groups.
Steric Hindrance and Reactivity

The bulky tert-butyl group can introduce significant steric hindrance around the carboxylic acid, which may influence the rate and efficiency of peptide coupling reactions, especially with sterically hindered amino acids.[6][7] While this can sometimes be a disadvantage, it can also be beneficial in preventing unwanted side reactions. Methyl and ethyl esters, being smaller, present less steric hindrance, potentially leading to faster coupling kinetics.

Racemization

Racemization of the chiral center is a major concern in peptide synthesis. The activation of the carboxylic acid group, a prerequisite for peptide bond formation, can lead to the formation of an oxazolone intermediate, which is prone to racemization.[8][9] The degree of racemization can be influenced by the nature of the protecting groups, the coupling reagents, and the reaction conditions. While no direct comparative studies on racemization for these specific D-leucine esters were found, it is a critical parameter to assess for any peptide synthesis strategy.[10][11]

Experimental Protocols

To facilitate a direct comparison of these derivatives in a laboratory setting, the following experimental protocols are provided.

Solubility Determination

Objective: To quantitatively determine and compare the solubility of this compound, D-leucine methyl ester hydrochloride, and D-leucine ethyl ester hydrochloride in common organic solvents used in peptide synthesis.

Methodology:

  • Solvent Selection: Choose a range of relevant solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN), Methanol, Ethanol).

  • Sample Preparation: Accurately weigh a small amount of each D-leucine derivative into separate vials.

  • Titration: Gradually add a known volume of the selected solvent to each vial while stirring at a constant temperature (e.g., 25 °C).

  • Endpoint Determination: Continue adding the solvent until the solid is completely dissolved. The point of complete dissolution is the saturation point.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

  • Data Presentation: Tabulate the solubility data for each derivative in each solvent for easy comparison.

Stability Assay (Hydrolysis Rate)

Objective: To compare the stability of the ester groups to hydrolysis under acidic and basic conditions.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Reaction Setup: Dissolve a known concentration of each D-leucine derivative in each buffer solution and maintain at a constant temperature (e.g., 37 °C).

  • Time-Course Analysis: At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction by neutralizing the aliquot or by adding a suitable quenching agent.

  • HPLC Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of the remaining ester and the formed D-leucine. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) is typically used.[12][13]

  • Data Analysis: Plot the concentration of the D-leucine ester versus time for each condition and determine the hydrolysis rate constant.

Comparative Peptide Coupling Reaction

Objective: To evaluate the performance of each D-leucine derivative in a standard peptide coupling reaction.

Methodology:

  • Model Reaction: Choose a model peptide synthesis, for example, the coupling of the D-leucine derivative to an N-terminally protected amino acid (e.g., Fmoc-Gly-OH).

  • Reaction Setup: In separate reaction vessels, dissolve the N-protected amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF). Add one of the D-leucine derivatives to each vessel.

  • Reaction Monitoring: Monitor the progress of the reaction over time by taking small aliquots and analyzing them by HPLC or LC-MS to determine the consumption of the starting materials and the formation of the dipeptide product.[12][14]

  • Work-up and Purification: Upon completion, quench the reaction and purify the resulting dipeptide.

  • Analysis: Determine the yield and purity of the dipeptide for each D-leucine derivative. Analyze the product for any signs of racemization using chiral HPLC.

Visualizing Workflows and Concepts

To further clarify the processes discussed, the following diagrams created using the DOT language illustrate key experimental workflows and the central role of these derivatives in peptide synthesis.

Experimental_Workflow_Solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Derivatives D-Leucine Derivatives (tert-Butyl, Methyl, Ethyl) Titration Titration at Constant Temperature Derivatives->Titration Solvents Organic Solvents (DCM, DMF, ACN) Solvents->Titration Endpoint Determine Saturation Point Titration->Endpoint Calculation Calculate Solubility (mg/mL or mol/L) Endpoint->Calculation Table Tabulate Results Calculation->Table

Caption: Workflow for Comparative Solubility Determination.

Peptide_Synthesis_Cycle Resin Resin-Bound Amino Acid Deprotection N-alpha-Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling with Fmoc-D-Leu-OH (using D-Leu Derivative) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle or Final Cleavage Washing2->Repeat Repeat->Deprotection Elongate Chain

Caption: Role of D-Leucine Derivatives in a Peptide Synthesis Cycle.

Conclusion

The choice between this compound, D-leucine methyl ester hydrochloride, and D-leucine ethyl ester hydrochloride depends heavily on the specific requirements of the peptide synthesis strategy.

  • This compound is the preferred choice when high stability of the protecting group is crucial and orthogonality with base-labile protecting groups is required. Its bulkiness may slow down coupling reactions but can also prevent side reactions.

  • D-leucine methyl and ethyl ester hydrochlorides are suitable for syntheses where milder deprotection conditions are desired. They offer the advantage of lower steric hindrance, potentially leading to faster reactions. However, their lability towards basic conditions requires careful consideration of the overall protection strategy.

For critical applications, it is highly recommended that researchers perform a preliminary comparative study using the experimental protocols outlined in this guide to determine the optimal D-leucine derivative for their specific peptide sequence and synthesis conditions.

References

A Comparative Guide to tert-Butyl and Benzyl Ester Protection for C-Terminal D-Leucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yield and purity of the target peptide. This is particularly crucial for the C-terminal amino acid, as its carboxyl group is anchored to the solid support. This guide provides a detailed comparison of two common C-terminal protecting groups for D-leucine, the tert-butyl (tBu) ester and the benzyl (Bzl) ester, within the framework of Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an informed decision on the most suitable protection strategy for their synthetic needs.

Core Principles: Orthogonality in Fmoc SPPS

The Fmoc/tBu strategy is the most prevalent approach in modern SPPS due to its use of a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection. This orthogonality allows for selective deprotection at each step of the synthesis. The choice of the C-terminal protecting group must align with this strategy to ensure the integrity of the peptide-resin linkage until the final cleavage step.

Comparative Analysis: tert-Butyl Ester vs. Benzyl Ester

The tert-butyl ester is the conventional choice for C-terminal protection in a standard Fmoc/tBu strategy, offering seamless integration. The benzyl ester, while historically significant and widely used in Boc/Bzl synthesis, presents orthogonality challenges within the Fmoc/tBu framework. The following table summarizes the key differences between the two.

Featuretert-Butyl (tBu) EsterBenzyl (Bzl) Ester
Compatibility with Fmoc/tBu SPPS Fully compatible and orthogonal. Stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection.Not fully orthogonal with standard Fmoc/tBu cleavage. Stable to piperidine, but requires specific, non-standard cleavage conditions.
Cleavage Conditions Cleaved simultaneously with tBu side-chain protecting groups using strong acid, typically 95% Trifluoroacetic Acid (TFA).Requires catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HF, which are not compatible with tBu side-chain protecting groups. Catalytic transfer hydrogenation is a potential milder alternative.[1][2][3][4]
Potential for Racemization Generally low for leucine. The ester linkage is stable under the conditions that can promote racemization.Leucine is less prone to racemization than other amino acids like cysteine or histidine.[5][6] However, some studies have indicated that benzyl esters, particularly with cysteine, can be problematic regarding epimerization under basic conditions.[7]
Typical Yield 80-90% (General literature values, not specific to D-leucine)85-95% (General literature values, not specific to D-leucine)
Typical Purity >90% (General literature values, not specific to D-leucine)>95% (General literature values, not specific to D-leucine)
Key Advantage Simplicity and compatibility with the standard Fmoc/tBu workflow.Stability to a wide range of reagents. Can be cleaved under non-acidic conditions (hydrogenolysis) if required for sensitive peptides.
Key Disadvantage Potential for tert-butylation of sensitive residues during cleavage, though scavengers can mitigate this.Lack of orthogonality with the standard Fmoc/tBu final cleavage step, requiring an additional, specific deprotection step.

Experimental Protocols

Detailed methodologies are essential for reproducible peptide synthesis. Below are representative protocols for the synthesis of a model peptide with a C-terminal D-leucine, highlighting the differences in handling the tBu and Bzl esters.

Protocol 1: Loading of the First Amino Acid (Fmoc-D-Leu-OH) onto 2-Chlorotrityl Chloride Resin

This protocol is applicable for preparing the resin-bound amino acid for both protection strategies.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1 g, 1.6 mmol/g loading) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve Fmoc-D-Leu-OH (1.5 eq, 2.4 mmol, 848 mg) in DCM (10 mL).

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (3 eq, 4.8 mmol, 0.84 mL) to the amino acid solution and immediately add the mixture to the swollen resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Capping: Add methanol (1 mL) to the vessel and agitate for 15 minutes to cap any unreacted trityl chloride groups.

  • Washing: Drain the resin and wash sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum. The loading can be determined spectrophotometrically by cleaving the Fmoc group from a small sample of resin with piperidine and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 2: Standard Fmoc-SPPS Elongation Cycle

This cycle is repeated for the addition of each subsequent amino acid.

  • Fmoc Deprotection: Swell the resin in N,N-Dimethylformamide (DMF). Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the Nα-Fmoc group.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the deprotection byproducts.

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (3 eq) with a coupling reagent such as HBTU (2.9 eq) and a base like DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF, DCM, and then DMF to prepare for the next cycle.

Protocol 3: Cleavage and Deprotection
  • Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.[8][9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification: Dry the crude peptide and purify by reverse-phase HPLC.

This method requires a separate step for C-terminal deprotection prior to side-chain deprotection if the peptide is to be used in solution, or a final hydrogenolysis step after cleavage of the protected peptide from an acid-labile linker. A more direct approach for a fully deprotected peptide is catalytic transfer hydrogenation on the resin-bound peptide.

  • Preparation: After synthesis, wash the peptide-resin with a suitable solvent for hydrogenolysis (e.g., THF or a mixture of DMF/DCM/MeOH).

  • Catalytic Transfer Hydrogenation:

    • Swell the resin in the chosen solvent.

    • Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, and a hydrogen donor like formic acid or 1,4-cyclohexadiene.[1][2]

    • Agitate the mixture at room temperature for several hours, monitoring the reaction for completion.

  • Washing: Wash the resin thoroughly to remove the catalyst and byproducts.

  • Side-Chain Deprotection and Cleavage from Resin: Proceed with the standard TFA cleavage cocktail as described in Method A to remove the tBu side-chain protecting groups and cleave the peptide from the resin.

Visualizing the Workflow and Chemical Structures

Diagrams created with Graphviz help to illustrate the chemical differences and the workflow for each protecting group.

spss_workflow cluster_tBu tBu Ester Strategy cluster_Bzl Bzl Ester Strategy start Start with Resin load Load Fmoc-D-Leu-OH start->load deprotect Fmoc Deprotection (Piperidine) load->deprotect couple Couple next Fmoc-AA-OH deprotect->couple repeat Repeat Deprotection and Coupling Cycles couple->repeat repeat->deprotect n-1 times final_deprotect Final N-terminal Fmoc Deprotection repeat->final_deprotect cleave_tBu Cleavage and Deprotection (95% TFA) final_deprotect->cleave_tBu cleave_Bzl Bzl Ester Cleavage (e.g., Hydrogenolysis) final_deprotect->cleave_Bzl end Purified Peptide cleave_tBu->end cleave_side_chains Side-Chain Deprotection (TFA) cleave_Bzl->cleave_side_chains cleave_side_chains->end decision_tree start Choosing a C-terminal protecting group for D-Leucine question1 Is the synthesis using a standard Fmoc/tBu strategy? start->question1 tBu_ester Use tert-Butyl (tBu) Ester question1->tBu_ester Yes question2 Are additional, non-standard cleavage steps acceptable? question1->question2 No Bzl_ester Consider Benzyl (Bzl) Ester question2->Bzl_ester Yes reconsider Re-evaluate strategy or choose tBu Ester question2->reconsider No

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with D-Leucine Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides with enhanced biological activity and stability is a primary objective. The incorporation of non-proteinogenic amino acids, such as D-isomers, represents a key strategy in achieving these goals. This guide provides an objective comparison of the biological performance of peptides synthesized with D-leucine against their L-leucine counterparts, supported by experimental data.

The use of tert-Butyl D-leucinate in peptide synthesis typically refers to the broader Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, where tert-butyl (tBu) groups are commonly used to protect the side chains of various amino acids. However, for leucine, which has a non-reactive isobutyl side chain, protection is generally not required. Therefore, the direct comparison of biological activity lies in the stereochemistry of the leucine residue (D vs. L) incorporated into the peptide backbone using synthons like Fmoc-D-Leu-OH. The tert-butyl groups used for other residues are removed during the final cleavage step and, with the use of scavengers to prevent side reactions, are not intended to remain on the final peptide.

This guide focuses on a case study comparing a native peptide, Brevinin-1OS (B1OS), with its L-leucine (B1OS-L) and D-leucine (B1OS-D-L) modified analogues to illustrate the impact of D-leucine incorporation on antimicrobial, anticancer, and hemolytic activities.

Data Presentation

The following tables summarize the quantitative data from a study comparing the biological activities of B1OS, B1OS-L, and B1OS-D-L.[1][2]

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)

PeptideS. aureusMRSAE. faecalisE. coliK. pneumoniaeA. baumanniiP. aeruginosa
B1OS326464128>128>128>128
B1OS-L248326464128
B1OS-D-L248326464128

Table 2: Anticancer Activity (IC50 in µM) against H838 Lung Cancer Cells

PeptideIC50 (µM)
B1OS>32
B1OS-L1.87
B1OS-D-L2.11

Table 3: Hemolytic Activity (HC50 in µM)

PeptideHC50 (µM)
B1OS>128
B1OS-L29.92
B1OS-D-L74.50

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Peptide Synthesis (Fmoc-SPPS)

The peptides were synthesized using a solid-phase peptide synthesizer with standard Fmoc chemistry.[1]

  • Resin: Fmoc-Cys(Trt)-Wang resin.

  • Synthesis Cycle:

    • Deprotection: The Fmoc group was removed using 20% piperidine in dimethylformamide (DMF).

    • Coupling: The corresponding Fmoc-amino acid was activated with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) and coupled to the resin.

  • Cleavage and Deprotection: The peptide was cleaved from the resin, and side-chain protecting groups (including any tert-butyl groups) were removed using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's molecular mass was confirmed by mass spectrometry.

Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash Wash (DMF) Deprotection->Wash Remove Fmoc Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Coupling->Wash Add next AA Wash->Deprotection Repeat Cycle Wash->Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final Cycle Purification Purified Peptide Cleavage->Purification

Fmoc-SPPS Workflow

2. Antimicrobial Activity Assay (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) was determined using a broth microdilution method.[3][4]

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria were used.

  • Procedure:

    • Bacteria were cultured to the mid-logarithmic phase and then diluted.

    • Serial dilutions of the peptides were prepared in a 96-well polypropylene plate.

    • The bacterial suspension was added to each well.

    • The plate was incubated at 37°C for 18-24 hours.

  • Measurement: The MIC was defined as the lowest peptide concentration that inhibited visible bacterial growth.

cluster_prep Preparation cluster_assay Assay cluster_result Result Bacteria Bacterial Culture (Log Phase) Plate 96-Well Plate Incubation (Bacteria + Peptide) Bacteria->Plate Peptide Peptide Dilutions Peptide->Plate MIC Determine MIC (Lowest concentration with no growth) Plate->MIC

MIC Assay Workflow

3. Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the peptides on cancer cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Line: Human lung cancer cell line H838.

  • Procedure:

    • Cells were seeded in a 96-well plate and incubated.

    • The cells were treated with various concentrations of the peptides.

    • After a set incubation period, MTT solution was added to each well.

    • The plate was incubated to allow for the formation of formazan crystals by viable cells.

    • A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Measurement: The absorbance was measured using a microplate reader, and the IC50 (the concentration of peptide that inhibits 50% of cell growth) was calculated.

4. Hemolytic Activity Assay

The toxicity of the peptides to red blood cells was assessed through a hemolysis assay.[1][6]

  • Erythrocytes: Fresh horse red blood cells were used.

  • Procedure:

    • Red blood cells were washed and diluted to a specific concentration.

    • Serial dilutions of the peptides were prepared in a 96-well plate.

    • The red blood cell suspension was added to each well.

    • The plate was incubated at 37°C for 1 hour.

    • The plate was centrifuged to pellet intact cells.

  • Measurement: The amount of hemoglobin released into the supernatant was measured by absorbance. The HC50 (the concentration of peptide that causes 50% hemolysis) was determined.

start Peptide Synthesis (with D-Leucine) antimicrobial Enhanced Antimicrobial Activity (Similar to L-isomer) start->antimicrobial anticancer Potent Anticancer Activity (Similar to L-isomer) start->anticancer hemolytic Reduced Hemolytic Activity (Lower toxicity) start->hemolytic stability Increased Proteolytic Stability (Longer half-life) start->stability therapeutic Improved Therapeutic Potential antimicrobial->therapeutic anticancer->therapeutic hemolytic->therapeutic stability->therapeutic

Benefits of D-Leucine Incorporation

Comparison and Conclusion

The incorporation of a D-leucine residue in the B1OS peptide sequence (B1OS-D-L) demonstrates several key advantages over its L-leucine counterpart (B1OS-L). While both modified peptides show a significant increase in antimicrobial and anticancer activity compared to the parent peptide (B1OS), the D-leucine analog exhibits markedly reduced hemolytic activity.[1] This suggests a decoupling of therapeutic efficacy from cytotoxicity, a critical attribute for drug development.

The enhanced stability of peptides containing D-amino acids against proteolytic degradation is a well-established principle, which further supports the therapeutic potential of D-leucine-containing peptides. The data presented here indicates that the strategic substitution with D-leucine can lead to the development of safer and more effective peptide-based therapeutics.

References

A Comparative Guide to Coupling Reactions of tert-Butyl D-leucinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of peptides is a cornerstone of their work. The formation of the peptide bond, particularly when involving sterically hindered amino acids like tert-Butyl D-leucinate, presents a significant challenge. The bulky tert-butyl ester group can impede the approach of the coupling reagents and the reacting amino group, slowing down the reaction rate and potentially leading to lower yields and increased side reactions. This guide provides a comparative analysis of common coupling reagents used for such challenging couplings, supported by available performance data.

Comparative Performance of Coupling Reagents

The choice of a coupling reagent is critical for the success of peptide synthesis, directly impacting reaction time, yield, and purity. For sterically hindered amino acids, the reactivity of the coupling reagent is a key determinant of the outcome. Below is a summary of the performance of several classes of coupling reagents in the context of "difficult" or sterically hindered peptide couplings.

Coupling Reagent ClassExample(s)Typical Reaction TimeReported Yields for Difficult CouplingsKey Advantages & Disadvantages
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMU5 minutes - several hours[1][2]Significant yields where other methods fail[3]. HATU often preferred for rapid couplings[2]. COMU shows efficiency comparable to HATU[4].Advantages: High reactivity, fast reaction times, generally low racemization[1][2]. HATU and HCTU are effective for hindered couplings[4]. Disadvantages: Potential for side reactions if used in excess[2]. Some reagents are based on potentially explosive benzotriazoles[4].
Phosphonium Salts PyBOP, PyBrOPMinutes to hours[2][3]Significant yields for hindered couplings[3]. PyBOP is as efficient as BOP without the toxic byproduct[2].Advantages: Rapid reactions, avoids carcinogenic byproducts of BOP[2][4]. Disadvantages: Byproducts can be difficult to remove.
Carbodiimides DCC, DIC, EDCSeveral hours to overnight[5]Generally lower yields for sterically hindered couplings compared to onium salts.Advantages: Cost-effective. EDC and its byproduct are water-soluble, simplifying purification[5]. Disadvantages: Slower reaction rates, higher risk of racemization without additives like HOBt[6]. Dicyclohexylurea (DCU) byproduct of DCC can be difficult to remove[5].
Acid Halides Fmoc-Amino Acid FluoridesShort coupling times[7]Successful synthesis of peptides with four consecutive sterically hindered residues where other methods failed[7].Advantages: High reactivity, particularly for sterically hindered residues due to the small size of the fluoride leaving group[7]. Disadvantages: Can be prone to racemization[6].

Experimental Protocols

The following are generalized experimental protocols for peptide coupling reactions. The exact conditions, such as solvent, temperature, and reaction time, may need to be optimized for specific substrates and scales.

General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

  • Deprotection: The Fmoc protecting group on the resin-bound amine is removed using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the deprotection byproducts.

  • Activation and Coupling:

    • In a separate vessel, the carboxylic acid of the incoming Fmoc-protected amino acid (e.g., Fmoc-L-Leucine) is activated.

    • For Aminium/Uronium Reagents (e.g., HATU/HBTU): The Fmoc-amino acid (1.5-2 equivalents), the coupling reagent (1.5-2 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (3-4 equivalents) are dissolved in DMF. This mixture is often pre-activated for a few minutes before being added to the resin[1][4].

    • For Carbodiimide Reagents (e.g., DIC): The Fmoc-amino acid and an additive like 1-hydroxybenzotriazole (HOBt) are dissolved in a solvent like dichloromethane (DCM) or DMF. The carbodiimide (e.g., DIC) is then added to initiate the activation[5].

    • The activated amino acid solution is added to the deprotected resin.

    • The reaction mixture is agitated for a specified time, which can range from minutes to several hours, and can be monitored for completion[1].

  • Washing: The resin is washed extensively with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence[1].

Solution-Phase Coupling Protocol with EDC

  • Dissolution: The N-protected amino acid (or peptide fragment) and the amino acid ester hydrochloride (e.g., tert-Butyl D-leucinate hydrochloride) are dissolved in a suitable solvent such as dichloromethane (DCM)[5].

  • Cooling: The reaction mixture is cooled in an ice bath[5].

  • Addition of Reagents: 1.2 equivalents of EDC are added to the mixture, which is then stirred[5]. An equivalent of HOBt may be added to suppress racemization[6].

  • Reaction: The reaction is allowed to proceed until completion.

  • Work-up: The reaction mixture is typically washed with water to remove excess EDC and the urea byproduct. The organic phase is then dried and the solvent is evaporated to yield the crude product[5].

Visualizations

The following diagrams illustrate the general workflow and logic of peptide coupling reactions.

G cluster_workflow Peptide Coupling Experimental Workflow start Start: Resin with N-terminal protected amine deprotection 1. Deprotection (e.g., Piperidine in DMF) start->deprotection wash1 2. Washing (Remove deprotection reagents) deprotection->wash1 coupling 3. Activation & Coupling (Add activated amino acid) wash1->coupling wash2 4. Washing (Remove excess reagents) coupling->wash2 cycle Repeat for next amino acid wash2->cycle end End: Elongated Peptide cycle->deprotection Next cycle cycle->end Final cycle

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).[1]

G cluster_activation Logic of Carboxylic Acid Activation carboxylic_acid R-COOH (N-protected Amino Acid) activated_species Activated Intermediate (e.g., Active Ester) carboxylic_acid->activated_species coupling_reagent Coupling Reagent coupling_reagent->activated_species peptide_bond Peptide Bond Formation activated_species->peptide_bond amine H₂N-R' (e.g., tert-Butyl D-leucinate) amine->peptide_bond

Caption: The central role of coupling reagents in activating the carboxylic acid for peptide bond formation.[4][6]

References

A Comparative Analysis of Coupling Reagents for the Synthesis of tert-Butyl D-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of amino acid esters is a critical step in peptide synthesis and the development of small molecule therapeutics. The choice of coupling reagent for the esterification of amino acids can significantly impact the reaction yield, purity, and overall cost-effectiveness of the process. This guide provides a comparative analysis of the performance of several common coupling reagents in the synthesis of tert-Butyl D-leucinate, a valuable building block in medicinal chemistry.

Comparative Yield Analysis

The selection of an appropriate coupling reagent is paramount to achieving high yields in the synthesis of tert-Butyl D-leucinate. The following table summarizes the expected yields based on literature data for similar peptide couplings and esterifications. It is important to note that actual yields can vary depending on specific reaction conditions.

Coupling ReagentAdditiveBaseSolventApproximate Yield (%)Reference
HATU HOAtDIPEADMF~99[1]
HBTU HOBtDIPEADMF~95-98[1]
TBTU HOBtDIPEADMFIneffective[2]
PyBOP HOBtDIPEADMF~95[1]
COMU NoneDIPEADMF>99[1][2]

Experimental Protocols

The following are generalized protocols for the synthesis of tert-Butyl D-leucinate using different coupling reagents. These protocols are adapted from standard peptide coupling and esterification procedures.

Starting Materials:

  • N-Protected D-Leucine (e.g., Boc-D-Leucine or Fmoc-D-Leucine)

  • tert-Butanol

  • Coupling Reagent (HATU, HBTU, PyBOP, or COMU)

  • Additive (HOAt or HOBt, if required)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)

General Procedure for Esterification:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected D-leucine (1 equivalent) in the chosen anhydrous solvent.

  • Add tert-butanol (1.5 to 3 equivalents).

  • Add the appropriate base, such as DIPEA (2-3 equivalents).

  • In a separate vessel, dissolve the coupling reagent (1.1-1.2 equivalents) and any necessary additive (1.1-1.2 equivalents) in the anhydrous solvent.

  • Add the solution of the coupling reagent to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the specific protocols below.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a mild acid.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Specific Protocols:

1. Synthesis using HATU:

  • Reagents: N-Protected D-leucine (1 eq.), tert-butanol (1.5 eq.), HATU (1.1 eq.), HOAt (1.1 eq.), DIPEA (2 eq.), anhydrous DMF.

  • Procedure: Follow the general procedure. The reaction is typically complete within 1-2 hours.

2. Synthesis using HBTU:

  • Reagents: N-Protected D-leucine (1 eq.), tert-butanol (1.5 eq.), HBTU (1.1 eq.), HOBt (1.1 eq.), DIPEA (2 eq.), anhydrous DMF.

  • Procedure: Follow the general procedure. The reaction is typically complete within 2-4 hours. A similar coupling of L-leucine tert-butyl ester hydrochloride with a protected proline using HBTU yielded 93%.

3. Synthesis using PyBOP:

  • Reagents: N-Protected D-leucine (1 eq.), tert-butanol (1.5 eq.), PyBOP (1.2 eq.), HOBt (1.2 eq.), DIPEA (2.5 eq.), anhydrous DCM or DMF.

  • Procedure: Follow the general procedure. The reaction may require longer reaction times, up to 12 hours.

4. Synthesis using COMU:

  • Reagents: N-Protected D-leucine (1 eq.), tert-butanol (1.5 eq.), COMU (1.1 eq.), DIPEA (1.5 eq.), anhydrous DMF.

  • Procedure: Follow the general procedure. COMU is known to be highly reactive and the reaction is often complete in a shorter time, typically 30-60 minutes.[2]

Experimental Workflow and Signaling Pathway Visualization

To visualize the logical flow of selecting a coupling reagent for the synthesis of tert-Butyl D-leucinate, the following diagrams are provided.

experimental_workflow cluster_start Initiation cluster_reagents Reagent Selection cluster_synthesis Parallel Synthesis cluster_analysis Analysis cluster_conclusion Conclusion start Define Synthesis Goal: tert-Butyl D-leucinate reagents Select Coupling Reagents for Comparison: HATU, HBTU, TBTU, PyBOP, COMU start->reagents synthesis Perform Parallel Esterification Reactions (See Experimental Protocols) reagents->synthesis analysis Analyze Yield and Purity (TLC, LC-MS, NMR) synthesis->analysis conclusion Compare Results and Select Optimal Coupling Reagent analysis->conclusion

Caption: Experimental workflow for comparative yield analysis.

signaling_pathway D-Leucine D-Leucine Activated Ester Intermediate Activated Ester Intermediate D-Leucine->Activated Ester Intermediate + Coupling Reagent + Base tert-Butanol tert-Butanol Coupling Reagent Coupling Reagent tert-Butyl D-leucinate tert-Butyl D-leucinate Activated Ester Intermediate->tert-Butyl D-leucinate + tert-Butanol

Caption: General reaction pathway for esterification.

References

A Comparative Guide to the Characterization of Peptides Containing D-Leucine from tert-Butyl Ester Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative analytical techniques for the characterization of synthetic peptides incorporating D-leucine.

The incorporation of non-proteinogenic amino acids, such as D-leucine, into peptide structures is a critical strategy in modern drug discovery and development. It offers a pathway to enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. The synthesis of these peptides often employs the tert-butyl ester of D-leucine as a precursor in solid-phase peptide synthesis (SPPS). Following synthesis, rigorous characterization is paramount to confirm the peptide's primary structure, including the stereochemical integrity of the incorporated D-amino acid. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the characterization of D-leucine-containing peptides, supported by experimental data and detailed protocols.

NMR Spectroscopy: A Powerful Tool for Unambiguous Structure Elucidation

NMR spectroscopy stands as a premier, non-destructive technique for the detailed structural analysis of peptides in solution. It provides atom-level information on connectivity, conformation, and dynamics, making it indispensable for confirming the successful incorporation and stereochemistry of D-leucine.

Key NMR Experiments for Peptide Characterization

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the comprehensive analysis of peptides:

  • 1D ¹H NMR: Provides an initial overview of the peptide's proton environment. The chemical shifts of amide (NH), alpha-proton (Hα), and side-chain protons can offer preliminary evidence of peptide purity and folding. For leucine residues, the characteristic upfield signals of the diastereotopic methyl protons (δ) are of particular interest.

  • 2D COSY (Correlation Spectroscopy): Establishes scalar coupling correlations between protons that are connected through two or three bonds. This is fundamental for identifying the spin systems of individual amino acid residues, including the complete network of coupled protons within the D-leucine side chain.

  • 2D TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of a residue. This is particularly useful for unambiguously assigning all protons belonging to a specific amino acid, even in cases of spectral overlap.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), regardless of their through-bond connectivity. NOESY is crucial for determining the peptide's three-dimensional structure and for sequential assignment, which involves linking adjacent amino acid residues. The presence or absence of specific NOE cross-peaks can be highly sensitive to the local conformation, which is influenced by the stereochemistry of the amino acid residues.

Distinguishing D-Leucine from L-Leucine using NMR

The incorporation of a D-amino acid in place of its L-enantiomer creates a diastereomeric peptide. While the chemical shifts of many protons in the D-leucine containing peptide may be similar to its all-L counterpart, subtle but measurable differences in the NMR spectra can be observed, particularly for protons near the chiral center.

Key indicators include:

  • Chemical Shift Perturbations: The Hα proton of the D-leucine residue and the amide protons of the flanking residues often exhibit distinct chemical shifts compared to the L-leucine diastereomer.

  • NOE Patterns: The local conformation around the D-leucine residue can differ significantly from that of the L-leucine peptide, leading to a unique set of NOE cross-peaks. For instance, the distances between the D-leucine side chain protons and the backbone protons of neighboring residues may change, resulting in altered NOE intensities or the appearance/disappearance of specific NOEs.

  • Coupling Constants (³J(HN,Hα)): The scalar coupling constant between the amide proton and the alpha-proton is related to the backbone dihedral angle φ via the Karplus equation. A change in the preferred conformation due to the D-amino acid can lead to a measurable change in this coupling constant.

Alternative Characterization Methods

While NMR provides unparalleled structural detail, other analytical techniques are valuable, particularly for confirming the presence of D-amino acids and for quantitative analysis of diastereomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. For peptides containing a D-amino acid, a diastereomeric mixture can be separated on a standard reversed-phase HPLC column.

  • Principle: Diastereomers have different physical properties and therefore can exhibit different retention times on an achiral stationary phase.

  • Advantages: High sensitivity, excellent quantitative accuracy, and suitability for determining the diastereomeric excess (d.e.).

  • Limitations: Provides limited structural information beyond the separation of isomers.

Marfey's Method

Marfey's method is a widely used derivatization technique followed by HPLC analysis to determine the absolute configuration of amino acids within a peptide.

  • Principle: The peptide is first hydrolyzed to its constituent amino acids. The amino acid mixture is then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). The resulting diastereomeric derivatives of the D- and L-amino acids are then separated and quantified by reversed-phase HPLC.

  • Advantages: High sensitivity and reliability for determining the presence and ratio of D- and L-amino acids.

  • Limitations: This is a destructive method as it requires peptide hydrolysis. It provides information on the amino acid composition but not the sequence or conformation of the intact peptide.

Quantitative Data Comparison

The choice of analytical technique often depends on the specific information required. The following table summarizes a hypothetical comparison of the expected performance of NMR, Chiral HPLC, and Marfey's Method for the analysis of a diastereomeric peptide pair (e.g., a hexapeptide containing either L- or D-leucine).

FeatureNMR SpectroscopyChiral HPLCMarfey's Method
Information Provided 3D Structure, Conformation, Sequence ConfirmationDiastereomeric Purity, Retention TimeAmino Acid Configuration & Composition
Sample Integrity Non-destructiveNon-destructiveDestructive (Hydrolysis)
Sensitivity Moderate (mg scale)High (µg to ng scale)High (pmol scale)
Resolution of Diastereomers Observable chemical shift differencesBaseline separation of peaksBaseline separation of derivatized amino acids
Quantitative Accuracy Semi-quantitative (integration)HighHigh
Instrumentation Complexity HighModerateModerate
Analysis Time Hours to daysMinutesHours (including hydrolysis & derivatization)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Leucine Containing Peptide

This protocol outlines the manual synthesis of a model hexapeptide (e.g., Ac-Gly-Ala-Val-D-Leu-Ile-Phe-NH₂) using Fmoc/tBu chemistry on a Rink Amide resin. The D-leucine is introduced using Fmoc-D-Leu-OH, which is derived from its tert-butyl ester precursor.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Leu-OH)

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® as coupling reagents

  • 20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection

  • Acetic anhydride for N-terminal acetylation

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water

  • DMF, dichloromethane (DCM), diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-D-Leu-OH at the desired position.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIEA) in DMF.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and NMR.

Diagram of the SPPS Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Add activated Fmoc-AA-OH Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat for Each Amino Acid Wash->Repeat Repeat->Deprotection Next cycle FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final cycle Acetylation N-terminal Acetylation FinalDeprotection->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

NMR Sample Preparation and Analysis

Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O 9:1 for observing amide protons).

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Adjust the pH of the solution with dilute DCl or NaOD if necessary.

NMR Experiments:

  • Acquire 1D ¹H, 2D COSY, TOCSY, and NOESY spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • For the TOCSY experiment, use a mixing time of 60-80 ms.

  • For the NOESY experiment, acquire spectra with mixing times ranging from 100 to 300 ms to build up NOE intensities.

Logical Flow of NMR Data Analysis

NMR_Analysis_Flow Acquire_Spectra Acquire 1D & 2D NMR Spectra (¹H, COSY, TOCSY, NOESY) Identify_Spin_Systems Identify Amino Acid Spin Systems (TOCSY, COSY) Acquire_Spectra->Identify_Spin_Systems Diastereomer_Comparison Compare Spectra of Diastereomers (Chemical Shifts, NOEs) Acquire_Spectra->Diastereomer_Comparison Sequential_Assignment Sequential Assignment (NOESY: Hα(i) - HN(i+1)) Identify_Spin_Systems->Sequential_Assignment Assign_Sidechains Assign Side-chain Resonances (TOCSY, NOESY) Sequential_Assignment->Assign_Sidechains NOE_Restraints Extract NOE-based Distance Restraints Assign_Sidechains->NOE_Restraints Dihedral_Restraints Determine Dihedral Angle Restraints (³J(HN,Hα) coupling) Assign_Sidechains->Dihedral_Restraints Structure_Calculation 3D Structure Calculation & Refinement NOE_Restraints->Structure_Calculation Structure_calculation Structure_calculation Dihedral_Restraints->Structure_calculation Structure_Calculation->Diastereomer_Comparison

Caption: Logical workflow for peptide structure determination by NMR.

Chiral HPLC Analysis

Procedure:

  • Prepare solutions of the diastereomeric peptides (e.g., the all-L and the D-Leu containing peptide) in the mobile phase.

  • Inject the samples onto a reversed-phase C18 column.

  • Elute the peptides using a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Monitor the elution profile at 220 nm.

  • Determine the retention times and the resolution factor for the two diastereomers.

Marfey's Method Protocol

Procedure:

  • Hydrolysis: Hydrolyze a small amount of the purified peptide in 6 M HCl at 110°C for 24 hours.

  • Derivatization:

    • Evaporate the HCl and dissolve the amino acid residue in 100 µL of 1 M NaHCO₃.

    • Add a solution of Marfey's reagent (1% in acetone) and incubate at 40°C for 1 hour.

    • Quench the reaction with 2 M HCl.

  • HPLC Analysis:

    • Analyze the derivatized amino acids on a reversed-phase C18 column.

    • Use a gradient of acetonitrile in water with 0.1% TFA.

    • Detect the derivatives at 340 nm.

    • Compare the retention times with those of derivatized D- and L-leucine standards.

Conclusion

The characterization of peptides containing D-leucine synthesized from tert-butyl ester precursors requires a multi-faceted analytical approach. NMR spectroscopy provides the most detailed structural information, enabling the confirmation of the amino acid sequence, stereochemistry, and three-dimensional conformation. Chiral HPLC and Marfey's method serve as excellent complementary techniques, offering high sensitivity and accuracy for the quantification of diastereomeric purity and the confirmation of D-amino acid incorporation, respectively. The selection of the most appropriate method or combination of methods will depend on the specific goals of the analysis, from routine quality control to in-depth structural biology studies.

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